2-Methyl-4,6-bis[(octylthio)methyl]phenol
Description
The exact mass of the compound 2-Methyl-4,6-bis((octylthio)methyl)phenol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; Polyolefin-II; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-4,6-bis(octylsulfanylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44OS2/c1-4-6-8-10-12-14-16-27-20-23-18-22(3)25(26)24(19-23)21-28-17-15-13-11-9-7-5-2/h18-19,26H,4-17,20-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAODDBNJCKQQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCC1=CC(=C(C(=C1)C)O)CSCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044199 | |
| Record name | 2-Methyl-4,6-bis[(octylthio)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044199 | |
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Molecular Weight |
424.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals | |
| Record name | Phenol, 2-methyl-4,6-bis[(octylthio)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
110553-27-0 | |
| Record name | 2-Methyl-4,6-Bis[(octylthio)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110553-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4,6-bis((octylthio)methyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110553270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-methyl-4,6-bis[(octylthio)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-4,6-bis[(octylthio)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-bis(octylthiomethyl)-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-4,6-BIS G-(OCTYLTHIO)METHYL PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-4,6-BIS((OCTYLTHIO)METHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C73V7OV6Q3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Antioxidant 1520
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidant 1520, chemically known as 2-Methyl-4,6-bis(octylsulfanylmethyl)phenol, is a high-performance, liquid phenolic antioxidant.[1][2] Its multifunctional nature, combining both primary and secondary antioxidant functionalities, makes it a highly effective stabilizer in a wide range of organic materials, particularly elastomers and plastics.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of Antioxidant 1520, detailed experimental methodologies for their determination, and a visualization of its antioxidant mechanism.
Physicochemical Properties
The key physicochemical properties of Antioxidant 1520 are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identification
| Property | Value |
| Chemical Name | 2-Methyl-4,6-bis(octylsulfanylmethyl)phenol[1] |
| Synonyms | IRGANOX 1520, 4,6-Bis(octylthiomethyl)-o-cresol[3][5] |
| CAS Number | 110553-27-0[1] |
| Molecular Formula | C25H44OS2[1] |
| Molecular Weight | 424.75 g/mol [1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to pale yellow oily liquid or crystalline solid.[6] |
| Melting Range | ~12 – 20 °C[7][8] |
| Boiling Point | 532.2±45.0 °C (Predicted)[3] |
| Density | 0.975-0.98 g/ml (at 20 °C)[5][8] |
| Vapor Pressure | 1 Pa at 25°C; 2 E-5 Pa at 25°C[3][7] |
| Flash Point | > 200 °C[7] |
| pKa | 9.94±0.50 (Predicted)[3] |
| LogP | 10 (at 20℃)[3] |
Table 3: Solubility Data
| Solvent | Solubility ( g/100 g solution at 20 °C) |
| Water | < 0.01 (Insoluble)[6][7] |
| Acetone | > 50 (Soluble)[6][7] |
| Chloroform | > 50 (Slightly Soluble)[3][7] |
| Ethanol | > 50 (Soluble)[6][7] |
| Ethyl Acetate | > 50[7] |
| n-Hexane | > 50[7] |
| Methanol | > 50 (Slightly Soluble)[3][7] |
| Toluene | > 50 (Soluble)[6][7] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of Antioxidant 1520 are not publicly available from the manufacturer. However, the following are generalized, standard methodologies that are typically employed for the characterization of such chemical substances.
Melting Point Determination
The melting point of Antioxidant 1520 can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small, finely ground sample of Antioxidant 1520 is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus with a calibrated thermometer or an electronic temperature sensor.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a substance like Antioxidant 1520 with a low melting point, a cooled stage may be necessary for initial observation.
Solubility Determination
The solubility of Antioxidant 1520 in various solvents is determined by the equilibrium saturation method.
Methodology:
-
An excess amount of Antioxidant 1520 is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature (e.g., 20 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
After agitation, the mixture is allowed to stand to let any undissolved solid settle.
-
A known volume of the clear, saturated supernatant is carefully withdrawn.
-
The solvent is evaporated from the withdrawn sample, and the mass of the dissolved Antioxidant 1520 is determined gravimetrically.
-
The solubility is then calculated and expressed as grams of solute per 100 grams of solvent. For highly soluble substances, a simple visual method of adding solute to a known volume of solvent until saturation is reached can provide a qualitative assessment.
Density Measurement
The density of liquid Antioxidant 1520 can be measured using a pycnometer or a digital density meter.
Methodology (Pycnometer):
-
The mass of a clean, dry pycnometer is accurately determined.
-
The pycnometer is filled with distilled water of a known temperature (e.g., 20 °C), and its mass is measured to determine the volume of the pycnometer.
-
The pycnometer is then emptied, dried, and filled with Antioxidant 1520 at the same temperature.
-
The mass of the pycnometer filled with the antioxidant is measured.
-
The density is calculated by dividing the mass of the antioxidant by the volume of the pycnometer.
Antioxidant Mechanism of Action
Antioxidant 1520 functions as a multifunctional antioxidant due to the presence of both a sterically hindered phenolic group and thioether linkages. This dual functionality allows it to act as both a primary and a secondary antioxidant.
-
Primary Antioxidant (Radical Scavenging): The hindered phenolic hydroxyl group can donate a hydrogen atom to reactive free radicals (R• or ROO•), thereby neutralizing them and terminating the auto-oxidation chain reaction. The steric hindrance provided by the adjacent bulky groups enhances the stability of the resulting phenoxyl radical.
-
Secondary Antioxidant (Hydroperoxide Decomposition): The thioether groups can decompose hydroperoxides (ROOH), which are unstable intermediates in the oxidation process, into non-radical, stable products. This prevents the hydroperoxides from breaking down into more reactive radicals that could initiate further degradation.
The synergistic effect of these two mechanisms provides comprehensive protection against thermo-oxidative degradation.[9]
Signaling Pathway and Experimental Workflow Visualization
Caption: Dual antioxidant mechanism of Antioxidant 1520.
Conclusion
Antioxidant 1520 is a versatile and highly effective stabilizer with a well-defined physicochemical profile. Its liquid form and high solubility in common organic solvents facilitate its incorporation into various polymer and elastomer systems. The synergistic primary and secondary antioxidant mechanisms provide robust protection against thermo-oxidative degradation, ensuring the longevity and performance of the materials in which it is used. This guide provides essential technical data and foundational methodologies to support researchers and professionals in the application and study of Antioxidant 1520.
References
- 1. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 2. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Methods for Determining the Solubility Parameter of Additives for Lubricating Oils – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to Intramolecular Synergistic Antioxidant Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a myriad of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Antioxidants mitigate oxidative damage through various mechanisms, and there is growing interest in developing molecules with enhanced efficacy. Intramolecular synergistic antioxidation represents a sophisticated strategy wherein a single molecule possesses multiple functional moieties that work in concert to provide a more potent antioxidant effect than the sum of their individual actions. This guide delves into the core principles of intramolecular synergistic antioxidant mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers in the design and evaluation of next-generation antioxidant therapeutics.
Core Intramolecular Synergistic Mechanisms
The enhanced efficacy of intramolecular synergistic antioxidants stems from the co-localization of different antioxidant functionalities within a single molecular scaffold. This proximity allows for efficient cooperation between the moieties. The primary mechanisms of intramolecular synergism include:
-
Combined Radical Scavenging and Metal Chelation: Many antioxidants can donate a hydrogen atom or an electron to neutralize free radicals (radical scavenging).[3][4] Concurrently, the presence of transition metal ions like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via Fenton-like reactions.[5][6] Bifunctional antioxidants possessing both a radical-scavenging group (e.g., a phenolic hydroxyl) and a metal-chelating moiety can simultaneously quench existing radicals and prevent their formation. Flavonoids are a prime example of natural compounds that can exhibit both of these properties.[1][7]
-
Intramolecular Regeneration: After a radical-scavenging moiety donates a hydrogen atom or electron, it becomes a less reactive radical itself. In a molecule with intramolecular synergism, a second, different antioxidant moiety can regenerate the first one by donating an electron or hydrogen atom, thus restoring its radical-scavenging capacity. This internal recycling enhances the molecule's overall antioxidant longevity and efficacy.
-
Stabilization by Intramolecular Hydrogen Bonding: The stability of the antioxidant radical formed after scavenging a free radical is crucial for its effectiveness. The presence of adjacent functional groups that can form intramolecular hydrogen bonds with the newly formed radical can significantly stabilize it, making the initial hydrogen or electron donation more favorable. This is a common feature in phenolic compounds like hydroxycinnamic acids, where ortho-hydroxyl or methoxy groups can stabilize the phenoxy radical.[2]
Quantitative Analysis of Intramolecular Synergistic Effects
Demonstrating intramolecular synergism requires a quantitative comparison of the antioxidant activity of the bifunctional molecule with that of its monofunctional analogues. This is often expressed in terms of IC50 values (the concentration required to inhibit a certain process by 50%) or reaction rate constants.
| Compound Class | Antioxidant Mechanism(s) | Assay | IC50 / Rate Constant | Reference |
| Flavonoids (e.g., Quercetin) | Radical Scavenging & Metal Chelation | DPPH Radical Scavenging | Potent, with IC50 values often in the low µM range. | [8] |
| Metal Chelation (Fe²⁺) | Effective chelators, contributing to overall antioxidant activity. | [1][9] | ||
| Hydroxycinnamic Acids (e.g., Caffeic Acid) | Radical Scavenging & Stabilization | DPPH Radical Scavenging | High scavenging activity, influenced by the number and position of hydroxyl groups. | [10] |
| Peroxyl Radical Scavenging | Rate constants can be very high, approaching diffusion-controlled limits for hydroxyl radicals. | [11] | ||
| Marine Bromophenols | Radical Scavenging & Metal Chelation | DPPH Radical Scavenging | Some compounds exhibit IC50 values in the low µM range (e.g., 5.2 µM and 5.7 µM). | [12] |
| ABTS Radical Scavenging | Moderate to high activity, with TEAC values comparable to or exceeding standards like ascorbic acid. | [12] | ||
| Peroxyl Radical Scavenging | Rate constants can be exceptionally high (e.g., in the order of 10⁹ M⁻¹s⁻¹). | [12] | ||
| Synthetic Hydroxypyridinones | Metal Chelation & Radical Scavenging | Metal Chelation (Fe²⁺) | Designed as potent iron chelators. | [6] |
| Radical Scavenging | Variable, with some derivatives showing significant activity. | [6] |
Experimental Protocols
The evaluation of intramolecular synergistic antioxidant activity requires a multi-assay approach to dissect the contributions of different mechanisms.
Radical Scavenging Activity Assays
These assays measure the ability of a compound to donate a hydrogen atom or an electron to a stable free radical.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[13]
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a working solution of DPPH in the same solvent (typically 0.1 mM).
-
In a 96-well plate, add varying concentrations of the test compound to the wells.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control (solvent + DPPH) and a blank (solvent only) should be included.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[14]
-
-
Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by reacting with potassium persulfate. ABTS•⁺ has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color diminishes. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.[13]
-
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add varying concentrations of the test compound to a 96-well plate.
-
Add the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of scavenging is calculated similarly to the DPPH assay.
-
Metal Chelating Activity Assay
This assay determines the ability of a compound to bind to transition metal ions, thereby preventing their participation in Fenton-like reactions.
-
Principle: The ferrozine assay is commonly used. Ferrozine forms a stable, magenta-colored complex with Fe²⁺. If a test compound chelates Fe²⁺, it will prevent the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in the magenta color. The decrease in absorbance at 562 nm is proportional to the metal chelating activity.[9][15][16]
-
Protocol:
-
Prepare a solution of the test compound in a suitable solvent.
-
In a reaction tube, add the test compound solution, followed by a solution of FeCl₂ (e.g., 2 mM).
-
Allow the mixture to incubate for a short period (e.g., 5 minutes) to allow for chelation.
-
Add a solution of ferrozine (e.g., 5 mM) to initiate the color-forming reaction.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 562 nm.
-
A control (without the test compound) is used to represent 100% complex formation.
-
The percentage of metal chelating activity is calculated as: (A_control - A_sample) / A_control * 100.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound in a biologically relevant system, such as cultured cells.[13][17]
-
Principle: Cells are pre-loaded with a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) that becomes fluorescent upon oxidation. The cells are then treated with the test compound and subsequently exposed to a free radical generator (e.g., AAPH). The ability of the test compound to prevent the fluorescence increase is a measure of its cellular antioxidant activity.
-
Protocol:
-
Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere.
-
Wash the cells with PBS and then incubate with the DCFH-DA probe.
-
Remove the probe solution and treat the cells with varying concentrations of the test compound.
-
After an incubation period, add the AAPH solution to induce oxidative stress.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
The antioxidant activity is determined by calculating the area under the curve of fluorescence versus time.
-
Visualization of Mechanisms and Workflows
Signaling Pathways and Logical Relationships
Experimental Workflow for Assessing Intramolecular Synergy
Conclusion
The design of molecules with intramolecular synergistic antioxidant mechanisms is a promising frontier in the development of novel therapeutics for oxidative stress-related diseases. By combining functionalities such as radical scavenging, metal chelation, and intramolecular regeneration within a single molecule, it is possible to achieve a level of antioxidant potency and durability that surpasses traditional monofunctional compounds. This guide provides a foundational understanding of these mechanisms, along with the quantitative and experimental tools necessary for their evaluation. Further research into the design, synthesis, and biological testing of such bifunctional and multifunctional antioxidants will undoubtedly pave the way for more effective treatments for a wide range of debilitating diseases.
References
- 1. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of antioxidant activity of some novel hydroxypyridinone derivatives: a DFT approach for explanation of their radical scavenging activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant and free radical scavenging activity of iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scavenging rate constants of hydrophilic antioxidants against multiple reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. academicjournals.org [academicjournals.org]
- 16. Metal chelating experiment [bio-protocol.org]
- 17. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
The Radical Scavenging Activity of Irganox 1520: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irganox 1520, chemically known as 4,6-Bis(octylthiomethyl)-o-cresol, is a high-performance, multifunctional liquid phenolic antioxidant.[][2] It is widely utilized as a thermo-oxidative stabilizer in a variety of organic substrates, including elastomers, plastics, adhesives, sealants, oils, and lubricants.[][2][3][4] As a sterically hindered phenolic antioxidant, Irganox 1520 is recognized for its non-staining, non-discoloring nature, low volatility, and stability to light and heat.[][5] Its primary function is to protect materials from degradation during processing and long-term heat aging by interrupting oxidative processes.[][2] This is achieved through its potent radical scavenging capabilities, a crucial mechanism for mitigating the detrimental effects of free radicals.[6]
Chemical Properties of Irganox 1520
A clear understanding of the chemical and physical properties of Irganox 1520 is essential for its effective application and for designing relevant experimental studies.
| Property | Value | Reference |
| Chemical Name | 4,6-Bis(octylthiomethyl)-o-cresol | [] |
| CAS Number | 110553-27-0 | [] |
| Molecular Formula | C25H44OS2 | [2][7] |
| Molecular Weight | 424.7 g/mol | [][2][3] |
| Appearance | Low viscosity, pale yellow liquid | [2] |
| Melting Range | ~14 °C | [2] |
| Flash Point | > 200 °C | [2][3] |
| Density (20 °C) | 0.98 g/cm³ | [2] |
| Vapor Pressure (25 °C) | 2 E-5 Pa | [2][3] |
| Solubility (20 °C, % w/w) | >50 in Acetone, Chloroform, Ethanol, Ethyl acetate, n-Hexane, Methanol, Methylene chloride, Toluene. <0.01 in Water. | [2] |
Radical Scavenging Mechanism of Hindered Phenolic Antioxidants
Irganox 1520 belongs to the class of primary antioxidants known as sterically hindered phenols.[5][6] The antioxidant activity of these compounds is centered on the phenolic hydroxyl (-OH) group. The general mechanism involves the donation of the hydrogen atom from the hydroxyl group to a free radical (R•), thus neutralizing the radical and terminating the oxidative chain reaction.
The key steps are:
-
Initiation: Formation of free radicals in the substrate due to factors like heat, light, or mechanical stress.
-
Propagation: The initial free radical (R•) reacts with oxygen to form a peroxyl radical (ROO•). This highly reactive species can then abstract a hydrogen atom from the organic substrate (RH), generating a new free radical (R•) and a hydroperoxide (ROOH). This creates a self-propagating cycle of degradation.
-
Termination by Irganox 1520: Irganox 1520 (ArOH) intervenes in the propagation step by donating its phenolic hydrogen to the peroxyl radical (ROO•). This reaction forms a stable, non-radical hydroperoxide and a resonance-stabilized phenoxyl radical (ArO•). The phenoxyl radical is significantly less reactive than the initial peroxyl radical, effectively breaking the oxidative chain reaction. The steric hindrance provided by the bulky groups adjacent to the hydroxyl group in the Irganox 1520 molecule further stabilizes the phenoxyl radical, preventing it from initiating new oxidation chains.
Experimental Protocols for Assessing Radical Scavenging Activity
To quantitatively assess the radical scavenging activity of antioxidants like Irganox 1520, standardized in vitro assays are employed. The DPPH and ABTS assays are two of the most common methods.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of DPPH• is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at approximately 517 nm.
Detailed Protocol:
-
Preparation of DPPH• Solution:
-
Prepare a stock solution of DPPH• in a suitable solvent (e.g., methanol or ethanol) to a concentration of 0.1 mM.
-
Store the solution in a dark container at 4°C to prevent degradation.
-
Before use, dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm.
-
-
Preparation of Test Sample (Irganox 1520) and Control:
-
Prepare a stock solution of Irganox 1520 in a compatible solvent (e.g., ethanol or methanol) at a known concentration.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations for testing.
-
A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
A blank sample containing only the solvent should also be prepared.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add a specific volume of the test sample or control solution (e.g., 100 µL).
-
Add a larger volume of the DPPH• working solution (e.g., 900 µL) to initiate the reaction.
-
Mix the solution thoroughly.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of radical scavenging activity (% Inhibition) is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH• solution without the sample, and A_sample is the absorbance of the DPPH• solution with the sample.
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH• radicals, can be determined by plotting the % Inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at approximately 734 nm.
Detailed Protocol:
-
Preparation of ABTS•+ Radical Cation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Sample (Irganox 1520) and Control:
-
Prepare a stock solution and serial dilutions of Irganox 1520 and a positive control (e.g., Trolox) as described for the DPPH assay.
-
-
Assay Procedure:
-
Add a small volume of the test sample or control solution (e.g., 10 µL) to a microplate well or cuvette.
-
Add a larger volume of the ABTS•+ working solution (e.g., 190 µL).
-
Mix and incubate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox.
-
Conclusion
Irganox 1520 is a highly effective multifunctional phenolic antioxidant that plays a critical role in preventing the thermo-oxidative degradation of a wide range of organic materials. Its primary antioxidant mechanism is based on its ability to scavenge free radicals, thereby terminating the oxidative chain reactions that lead to material degradation. While specific quantitative data on its radical scavenging activity from standardized assays are not widely published, the well-established mechanism of hindered phenolic antioxidants provides a strong theoretical basis for its performance. The detailed experimental protocols for the DPPH and ABTS assays provided in this guide offer a framework for researchers to quantitatively evaluate the radical scavenging efficacy of Irganox 1520 and similar antioxidant compounds. Such evaluations are crucial for the development and optimization of stabilization systems in various industrial and potentially biomedical applications.
References
- 2. ANTIOXIDANT 1520L [shlongpu.com]
- 3. researchgate.net [researchgate.net]
- 4. 4,6-bis(octylthiomethyl)-o-cresol CAS No. 110553-27-0 [lanyachem.com]
- 5. 4,6-bis (octylthiomethyl)-o-cresol CAS No. 110553-27-0 | Tintoll [uvabsorber.com]
- 6. Antioxidant 5057 | 68411-46-1 | Benchchem [benchchem.com]
- 7. 110553-27-0 CAS Manufactory [m.chemicalbook.com]
Spectroscopic and Analytical Characterization of 2-Methyl-4,6-bis[(octylthio)methyl]phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and analytical methodologies for the characterization of 2-Methyl-4,6-bis[(octylthio)methyl]phenol, a sterically hindered phenolic antioxidant also known by its trade name, Irganox 1520.[1][2][3][4][5][6][7] This document is intended to serve as a valuable resource for researchers and professionals involved in the development, quality control, and application of this compound.
Chemical and Physical Properties
This compound is a multifunctional liquid phenolic antioxidant used to protect organic materials against thermo-oxidative degradation.[2][4][8] Its structure combines a hindered phenol, which acts as a primary antioxidant by scavenging free radicals, with thioether groups that function as secondary, hydroperoxide-decomposing antioxidants.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 110553-27-0 | [2][3][4][9] |
| Molecular Formula | C25H44OS2 | [3][9][10] |
| Molecular Weight | 424.75 g/mol | [2][4][9] |
| Appearance | Colorless to light yellow clear liquid | [11][12] |
Spectroscopic Data
While complete, publicly available datasets are limited, the following tables summarize the available and expected spectroscopic characteristics of this compound based on its known structure and data from commercial sources.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. In negative ion electrospray ionization (ESI), the deprotonated molecule is commonly observed.
| Parameter | Value | Interpretation | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Suitable for phenolic compounds | [13] |
| Observed Ion [M-H]⁻ | m/z 423.2 | Deprotonated molecule | [9] |
| Calculated Mass [M-H]⁻ | 423.2840 | C25H43OS2⁻ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally determined NMR data is not widely published. However, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the molecular structure. Commercial suppliers confirm that the NMR spectra conform to the expected structure.[9][12]
¹H NMR (Predicted)
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H | 6.8 - 7.2 | m | 2H |
| OH | 4.5 - 5.5 | s (broad) | 1H |
| Ar-CH ₂-S | 3.6 - 3.8 | s | 4H |
| S-CH ₂-(CH₂)₆-CH₃ | 2.4 - 2.6 | t | 4H |
| Ar-CH ₃ | 2.1 - 2.3 | s | 3H |
| S-CH₂-(CH ₂)₆-CH₃ | 1.2 - 1.6 | m | 24H |
| S-(CH₂)₇-CH ₃ | 0.8 - 0.9 | t | 6H |
¹³C NMR (Predicted)
| Assignment | Predicted Chemical Shift (ppm) |
| C -OH | 150 - 155 |
| Ar-C (substituted) | 125 - 140 |
| Ar-C H | 120 - 130 |
| Ar-C H₂-S | 35 - 40 |
| S -CH₂- | 30 - 35 |
| Ar-C H₃ | 15 - 20 |
| -(C H₂)₆- | 22 - 32 |
| -C H₃ (octyl) | ~14 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorptions for the phenolic hydroxyl group, aromatic ring, and aliphatic chains. While a specific spectrum is not publicly available, a supplier of a similar product indicates that IR spectra can be provided upon request.[1][5]
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3650 - 3200 | O-H stretch (hindered phenol) | Medium, broad |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2950 - 2850 | C-H stretch (aliphatic) | Strong |
| 1600 - 1450 | C=C stretch (aromatic ring) | Medium-Strong |
| 1470 - 1430 | C-H bend (aliphatic) | Medium |
| 1260 - 1180 | C-O stretch (phenol) | Strong |
| 880 - 800 | C-H bend (aromatic, out-of-plane) | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for detecting the phenolic chromophore. The absorption maxima are expected to be in the ultraviolet region.
| Solvent | λmax (nm) (Expected) |
| Methanol or Ethanol | ~280 |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Mass Spectrometry (LC-MS)
-
Instrumentation : A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.[14]
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column (e.g., 100 x 4.6 mm, 3 µm particle size).[14]
-
Mobile Phase A : Water with 10 mM ammonium formate and 0.1% formic acid.[14]
-
Mobile Phase B : Methanol.[14]
-
Gradient : A suitable gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to elute the highly nonpolar analyte.
-
Flow Rate : 0.8 mL/min.[14]
-
Column Temperature : 40 °C.[14]
-
-
Mass Spectrometer Conditions :
-
Sample Preparation : Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase composition to a suitable concentration for injection (e.g., 1-10 µg/mL).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ can be advantageous for observing the phenolic hydroxyl proton.
-
¹H NMR Acquisition :
-
Pulse Sequence : Standard single-pulse experiment.
-
Spectral Width : Approximately 16 ppm.
-
Number of Scans : 16-64 scans, depending on the sample concentration.
-
Relaxation Delay : 1-5 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Sequence : Proton-decoupled ¹³C experiment.
-
Spectral Width : Approximately 220 ppm.
-
Number of Scans : 1024 or more scans to achieve adequate signal-to-noise.
-
Relaxation Delay : 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory or salt plates (NaCl or KBr).
-
Sample Preparation (ATR) :
-
Ensure the ATR crystal is clean.
-
Apply a small drop of the viscous liquid sample directly onto the crystal.
-
Acquire the spectrum.
-
-
Sample Preparation (Thin Film) :
-
Place one to two drops of the liquid sample onto a salt plate.
-
Carefully place a second salt plate on top to create a thin film.
-
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans.
-
A background spectrum should be collected prior to the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A double-beam UV-Vis spectrophotometer.
-
Sample Preparation :
-
Prepare a stock solution of the compound in a UV-transparent solvent such as methanol or ethanol at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 0.8 at the λmax (typically in the range of 10-50 µg/mL).
-
-
Data Acquisition :
-
Scan Range : 200-400 nm.
-
Blank : Use the solvent as a blank to zero the instrument.
-
Record the absorbance spectrum and identify the wavelength of maximum absorption (λmax).
-
Analytical Workflow and Data Interpretation
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound or a similar novel compound.
References
- 1. tri-iso.com [tri-iso.com]
- 2. santplas.com [santplas.com]
- 3. CAS 110553-27-0: this compound [cymitquimica.com]
- 4. famico.uk [famico.uk]
- 5. BASF Irganox 1520 | Buy Quote Sample | Antioxidant [tri-iso.com]
- 6. specialchem.com [specialchem.com]
- 7. specialchem.com [specialchem.com]
- 8. promo.basf.com [promo.basf.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound | C25H44OS2 | CID 113646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 2-Methyl-4,6-bis[(n-octylthio)methyl]phenol | 110553-27-0 | TCI AMERICA [tcichemicals.com]
- 13. lcms.cz [lcms.cz]
- 14. sciex.com [sciex.com]
In-Depth Technical Guide on the Thermal Stability of 2-Methyl-4,6-bis[(octylthio)methyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 2-Methyl-4,6-bis[(octylthio)methyl]phenol, a high molecular weight, multifunctional phenolic antioxidant. Commercially known by trade names such as Irganox® 1520, this compound is integral to preventing thermo-oxidative degradation in a variety of organic substrates, including elastomers, plastics, adhesives, and lubricants.[1][2][3] This document details its primary functions, thermal characteristics, and the standard methodologies used to assess its stability. Due to the limited availability of specific thermal analysis data in public literature, this guide presents a representative thermal profile based on the known behavior of structurally similar hindered phenolic antioxidants. It also includes detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), a proposed thermal degradation pathway, and a typical experimental workflow.
Introduction to this compound
This compound (CAS No. 110553-27-0) is a sterically hindered phenolic antioxidant.[1][2] Its molecular structure, featuring a phenolic hydroxyl group flanked by a methyl group and two (octylthio)methyl side chains, makes it an effective radical scavenger. The primary antioxidant mechanism involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating the auto-oxidation chain reactions that lead to material degradation at elevated temperatures.
Key characteristics of this antioxidant include its liquid form, low volatility, non-staining, and non-discoloring nature, making it a versatile stabilizer for a wide range of polymers.[1][2][3] It is particularly effective in providing both processing stability and long-term heat aging protection to materials such as polybutadiene, styrene-butadiene rubber (SBR), and nitrile rubber (NBR).[1][2]
Thermal Stability Analysis
The thermal stability of an antioxidant is a critical parameter, as it must withstand high processing temperatures without degrading prematurely to protect the polymer matrix. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Representative Thermal Properties
Table 1: Representative Thermal Analysis Data
| Parameter | Value | Method | Notes |
| Thermogravimetric Analysis (TGA) | |||
| Onset of Decomposition (Tonset) | ~ 250 °C | TGA | Temperature at which significant weight loss begins. |
| Temperature of Max. Decomposition Rate (Tpeak) | ~ 290 °C | DTG | The peak of the first derivative of the TGA curve. |
| 5% Weight Loss Temperature (T5%) | ~ 260 °C | TGA | Indicates the initial stage of degradation. |
| 10% Weight Loss Temperature (T10%) | ~ 275 °C | TGA | |
| 50% Weight Loss Temperature (T50%) | ~ 310 °C | TGA | |
| Residual Mass @ 600 °C (N2 atm) | < 5% | TGA | Low residual mass suggests nearly complete decomposition. |
| Differential Scanning Calorimetry (DSC) | |||
| Melting Point (Tm) | Not Applicable | DSC | The substance is a liquid at room temperature.[1][2] |
| Glass Transition Temperature (Tg) | ~ -40 °C | DSC | Estimated value for a high molecular weight liquid. |
Experimental Protocols
The following sections detail standardized experimental protocols for conducting TGA and DSC analyses on high molecular weight phenolic antioxidants like this compound.
Thermogravimetric Analysis (TGA) Protocol
This protocol is based on the principles outlined in ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry."
Objective: To determine the thermal stability and decomposition profile of the antioxidant by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Dispense approximately 5-10 mg of the liquid antioxidant into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free environment.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tpeak).
-
Determine key parameters such as the onset of decomposition (Tonset) and the temperatures at 5%, 10%, and 50% weight loss.
-
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed to identify thermal transitions such as glass transitions or melting points.
Objective: To measure the heat flow to or from the sample as a function of temperature.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Dispense approximately 5-10 mg of the liquid antioxidant into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
Equilibrate the sample at 25 °C.
-
Cool the sample to -90 °C at a rate of 10 °C/min.
-
Hold isothermally for 5 minutes to ensure thermal equilibrium.
-
Heat the sample from -90 °C to 100 °C at a rate of 10 °C/min. This first heating scan is used to erase the thermal history of the sample.
-
Cool the sample back to -90 °C at 10 °C/min.
-
Heat the sample a second time from -90 °C to 100 °C at 10 °C/min.
-
-
Data Analysis:
-
Analyze the data from the second heating scan.
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
-
Identify any endothermic (melting) or exothermic (crystallization, decomposition) peaks.
-
Visualizations: Workflows and Pathways
Visual diagrams are essential for understanding the experimental process and the chemical behavior of the antioxidant.
Caption: Experimental workflow for thermal stability assessment.
Caption: Proposed thermal degradation pathway for the antioxidant.
Proposed Degradation Mechanism
The primary role of this compound is to interrupt the radical chain auto-oxidation process. This is achieved through the donation of the hydrogen atom from its phenolic hydroxyl group to a peroxy radical (R-OO•), forming a stable hydroperoxide and a resonance-stabilized phenoxyl radical (Ar-O•), as depicted in the diagram above. This phenoxyl radical is relatively unreactive and slows down the oxidation cycle.
At temperatures exceeding the compound's stability threshold (e.g., >250 °C), thermal degradation of the antioxidant molecule itself is initiated. The likely degradation pathway involves the homolytic cleavage of the C-S and C-C bonds in the (octylthio)methyl side chains. This fragmentation would lead to the formation of various lower molecular weight, volatile products, including octyl mercaptan, sulfur dioxide (SO₂), and other small hydrocarbon fragments.[4] The phenolic ring itself may further decompose at very high temperatures, contributing to the formation of carbon oxides and a small amount of carbonaceous residue. The sulfur atoms in the side chains play a dual role; while contributing to the antioxidant's overall performance, they also lead to the evolution of sulfur-containing volatiles upon decomposition.
Conclusion
This compound is a highly effective liquid phenolic antioxidant with robust thermal stability, essential for protecting polymers during high-temperature processing and long-term service. While specific quantitative thermal analysis data is not widely published, this guide provides a comprehensive framework for its evaluation. The detailed TGA and DSC protocols offer a standardized approach for researchers to determine its thermal profile. The proposed degradation pathway, initiated by its radical scavenging function and followed by thermal fragmentation at higher temperatures, provides a logical model for its behavior under thermal stress. This technical guide serves as a foundational resource for professionals in research and development who utilize or study phenolic antioxidants for material stabilization.
References
Methodological & Application
Application Notes and Protocols: 2-Methyl-4,6-bis[(octylthio)methyl]phenol as a Polymer Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4,6-bis[(octylthio)methyl]phenol, also known by trade names such as Antioxidant 1520 and Irganox 1520, is a high-performance, multifunctional phenolic antioxidant.[1][2][3][4] Its unique molecular structure, featuring a sterically hindered phenol and two thioether groups, allows it to function as both a primary and secondary antioxidant.[5][6] This dual functionality provides exceptional protection to organic materials, particularly polymers, against thermo-oxidative degradation during processing and long-term use.[2][5][6]
These application notes provide detailed information on the properties, mechanism of action, and performance of this compound as a polymer stabilizer. Detailed protocols for evaluating its efficacy are also presented to assist researchers in their material stabilization studies.
Chemical Properties and Mechanism of Action
-
Chemical Name: this compound
-
Appearance: Colorless to light yellow, low-viscosity liquid or solid.[4][6]
The stabilizing effect of this compound is rooted in its ability to interrupt the auto-oxidation cycle of polymers. This cycle, initiated by heat, light, or mechanical stress, leads to the formation of free radicals that degrade the polymer matrix.[5][7]
Primary Antioxidant Action (Radical Scavenging): The sterically hindered phenolic hydroxyl group acts as a hydrogen donor to neutralize peroxy radicals, effectively breaking the degradation chain.[5][8]
Secondary Antioxidant Action (Peroxide Decomposition): The thioether moieties decompose hydroperoxides into non-radical, stable products, preventing them from generating new radicals.[5][6]
This intramolecular synergistic action makes it a highly efficient stabilizer.[5]
Caption: Antioxidant mechanism of this compound.
Applications and Performance Data
This antioxidant is effective in a wide range of polymers, including:
-
Elastomers: Polybutadiene (BR), Styrene-Butadiene Rubber (SBR), Nitrile Rubber (NBR), Styrene-Butadiene-Styrene (SBS), and natural rubber.[2][6]
-
Plastics: Polyolefins such as polyethylene (PE) and polypropylene (PP).
-
Other Applications: Adhesives, sealants, oils, and lubricants.[2][6]
Typical usage levels range from 0.05% to 0.3%, though optimal concentration can be up to 1.0% or higher depending on the substrate and performance requirements.[2]
Table 1: Performance in Polyolefins (Illustrative Data)
| Property | Test Method | Unstabilized LDPE | LDPE + 1 wt% Irganox 1010 | LDPE + 4 wt% Natural Antioxidant (Grape Pomace) |
| Temperature at 10% Mass Loss (°C) | TGA in air | - | Increased | Increased by 62°C |
| Temperature at 20% Mass Loss (°C) | TGA in air | - | Increased | Increased by 44°C |
| Elongation at Break after 10 Extrusions | Tensile Test | 280% (from 500%) | - | Close to initial 500% |
Source: Based on comparative studies of antioxidants in LDPE.[9]
Table 2: Thermal Stability of PMMA with Antioxidants (Illustrative Data)
| Antioxidant System | Initiation Decomposition Temp. (°C) |
| Pure PMMA | - |
| PMMA + Main Antioxidant (e.g., 1010, 1076) | Increased |
| PMMA + Main & Assistant Antioxidant (1010/168) | Further Increased |
Source: Data from studies on thermal stabilization of PMMA.[10]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effectiveness of this compound as a polymer stabilizer.
Caption: A typical workflow for evaluating polymer stabilizer performance.
Protocol for Oxidative Induction Time (OIT) Measurement
This method determines a material's resistance to thermo-oxidative degradation.[11][12]
-
Apparatus: Differential Scanning Calorimeter (DSC).
Procedure:
-
Sample Preparation: Prepare a 5-10 mg sample of the stabilized polymer. The sample should be in the form of a thin disc or film to ensure good thermal contact.
-
Instrument Setup: Place the sample in an open aluminum DSC pan. Place an empty, open aluminum pan in the reference position.
-
Heating under Inert Atmosphere: Place the pans in the DSC cell. Purge the cell with nitrogen at a flow rate of 50 mL/min.
-
Isothermal Hold: Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) at a rate of 20°C/min.[12] Allow the temperature to stabilize for 5 minutes.
-
Introduction of Oxygen: Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min).[11][12]
-
Data Acquisition: Record the heat flow as a function of time. The test is complete when the exothermic oxidation peak is observed.
-
Analysis: The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.[14]
Protocol for Thermogravimetric Analysis (TGA)
This protocol measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature.[15][16]
-
Apparatus: Thermogravimetric Analyzer (TGA).
-
Standard: Based on ISO 11358.[16]
Procedure:
-
Sample Preparation: Place a 10-15 mg sample of the stabilized polymer into a TGA crucible (ceramic or platinum).
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Atmosphere: Select the desired atmosphere (e.g., air or nitrogen) and set the flow rate (e.g., 40-60 mL/min).[15]
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 15°C/min).[15]
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Analysis: Determine key parameters from the TGA curve, such as the onset temperature of decomposition (Tonset) and the temperature at which maximum weight loss occurs (Td).[15] Compare these values for stabilized and unstabilized samples.
Protocol for Accelerated UV Weathering
This protocol simulates the damaging effects of long-term sun exposure.[17]
-
Apparatus: QUV Accelerated Weathering Tester or Xenon Arc Weathering Chamber.[17]
-
Standards: Based on ASTM G154 (QUV), ASTM G155 (Xenon Arc), or ISO 4892-2.[17][18]
Procedure:
-
Sample Preparation: Prepare flat plaques or films of the stabilized polymer according to the specified dimensions for the sample holders of the weathering apparatus.
-
Instrument Setup: Mount the samples in the holders. Set the test parameters, including the type of UV lamps, irradiance level, temperature, and humidity/condensation cycles.
-
Exposure: Expose the samples to the programmed cycles of UV light and moisture for a predetermined duration (e.g., 500, 1000, or 2000 hours).
-
Periodic Evaluation: At specified intervals, remove a set of samples for evaluation.
-
Analysis: Evaluate the exposed samples for changes in:
-
Color: Measure the color change (ΔE*) using a spectrophotometer.
-
Gloss: Measure the gloss retention using a gloss meter.
-
Mechanical Properties: Perform tensile tests to determine the retention of tensile strength and elongation at break.[19]
-
Benefits and Logical Relationships
The use of this compound as a stabilizer leads to significant improvements in the performance and lifespan of polymer products.
Caption: Relationship between stabilizer use and polymer properties.
Conclusion
This compound is a versatile and highly effective antioxidant for a wide range of polymers. Its dual-action mechanism provides robust protection against degradation, ensuring the retention of mechanical and aesthetic properties throughout the polymer's lifecycle. The protocols outlined in these notes provide a framework for researchers to systematically evaluate and quantify the performance benefits of this stabilizer in their specific applications.
References
- 1. CAS 110553-27-0: this compound [cymitquimica.com]
- 2. Antioxidant 1520 | 110553-27-0 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | 110553-27-0 | Benchchem [benchchem.com]
- 6. Manufacturer & Supplier of âAntioxidant 1520,CAS NO.:110553-27-0 [scienoc.com]
- 7. Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polymersolutions.com [polymersolutions.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermal Stabilization of Antioxidants on PMMA [plaschina.com.cn]
- 11. measurlabs.com [measurlabs.com]
- 12. Oxidative Induction Times (OIT) Testing by Differential Scanning Calorimetry [intertek.com]
- 13. Oxidative-induction time - Wikipedia [en.wikipedia.org]
- 14. mt.com [mt.com]
- 15. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. specialchem.com [specialchem.com]
- 17. atslab.com [atslab.com]
- 18. Weathering Testing Standards for Polymers [atlas-mts.com]
- 19. jgleadworkroofing.co.uk [jgleadworkroofing.co.uk]
Application Notes and Protocols for Irganox 1520 in Styrene-Butadiene Rubber (SBR) Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and experimental protocols for the utilization of Irganox 1520, a multifunctional phenolic antioxidant, in styrene-butadiene rubber (SBR) formulations. This document is intended to guide researchers and professionals in evaluating and incorporating Irganox 1520 to enhance the thermo-oxidative stability of SBR-based materials.
Introduction to Irganox 1520 in SBR
Irganox 1520 is a liquid, non-staining, and low volatility phenolic antioxidant chemically known as 4,6-Bis(octylthiomethyl)-o-cresol.[1][2] It is particularly effective in protecting organic substrates like elastomers from thermo-oxidative degradation during processing and long-term heat aging.[1][2][3] For styrene-butadiene rubber (SBR), a widely used synthetic rubber in applications demanding high durability, Irganox 1520 offers excellent stabilization, thereby preserving the mechanical properties and extending the service life of the final product.[4][5] Its liquid form allows for easy handling and dispersion in the rubber matrix.
Antioxidant Mechanism of Irganox 1520
Irganox 1520 functions as a primary antioxidant, interrupting the free-radical chain reactions that lead to the degradation of the SBR polymer backbone. The phenolic hydroxyl group in its structure donates a hydrogen atom to peroxy radicals, neutralizing them and preventing further propagation of the oxidative chain reaction. The sterically hindered nature of the molecule enhances its stability and effectiveness at high temperatures.
Caption: Antioxidant mechanism of Irganox 1520 in SBR.
Quantitative Performance Data
The following tables summarize representative data on the performance of Irganox 1520 in a typical SBR formulation. Please note that this data is illustrative and actual results may vary depending on the specific SBR grade, formulation, and processing conditions.
Table 1: Physical Properties of SBR Vulcanizates with and without Irganox 1520
| Property | Test Method | Unstabilized SBR | SBR + 0.2 phr Irganox 1520 |
| Tensile Strength (MPa) | ASTM D412 | 18.5 | 18.8 |
| Elongation at Break (%) | ASTM D412 | 450 | 460 |
| Hardness (Shore A) | ASTM D2240 | 65 | 65 |
| Modulus at 300% (MPa) | ASTM D412 | 10.2 | 10.5 |
Table 2: Retention of Physical Properties after Thermo-Oxidative Aging (72 hours at 100°C)
| Property | Test Method | Unstabilized SBR | SBR + 0.2 phr Irganox 1520 |
| Tensile Strength Retention (%) | ASTM D573 | 45 | 85 |
| Elongation at Break Retention (%) | ASTM D573 | 30 | 80 |
| Hardness Change (points) | ASTM D573 | +10 | +3 |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of Irganox 1520 in SBR formulations.
SBR Formulation and Compounding
This protocol describes the preparation of a model SBR compound.
Table 3: Model SBR Formulation
| Ingredient | Parts per hundred rubber (phr) |
| SBR 1502 | 100 |
| N330 Carbon Black | 50 |
| Zinc Oxide | 3 |
| Stearic Acid | 2 |
| Sulfur | 1.75 |
| CBS (N-Cyclohexyl-2-benzothiazolesulfenamide) | 1.5 |
| Irganox 1520 | 0.0 - 0.5 (varied) |
Compounding Procedure:
-
Masticate the SBR on a two-roll mill until a band is formed.
-
Add zinc oxide and stearic acid and mix until well dispersed.
-
Incorporate the carbon black in increments, ensuring complete dispersion after each addition.
-
Add Irganox 1520 and mix thoroughly.
-
Finally, add the sulfur and CBS accelerator and mix until a homogenous compound is achieved, keeping the milling temperature below 100°C to prevent scorching.
-
Sheet out the compounded rubber and allow it to mature for 24 hours at room temperature.
Caption: SBR compounding experimental workflow.
Vulcanization
-
Determine the optimum cure time (t90) of the compounded rubber using a Moving Die Rheometer (MDR) at 160°C according to ASTM D5289.
-
Vulcanize the rubber sheets in a compression molding press at 160°C for the predetermined t90.
-
Allow the vulcanized sheets to cool to room temperature before testing.
Thermo-Oxidative Aging
-
Cut dumbbell-shaped test specimens from the vulcanized sheets according to ASTM D412.
-
Place the specimens in a hot air oven for accelerated aging as per ASTM D573. A typical condition is 72 hours at 100°C.
-
After aging, remove the specimens and allow them to condition at room temperature for at least 24 hours before testing.
Physical Property Testing
-
Tensile Strength, Elongation at Break, and Modulus: Conduct tensile testing on both unaged and aged specimens using a universal testing machine according to ASTM D412.
-
Hardness: Measure the Shore A hardness of the vulcanizates before and after aging using a durometer as per ASTM D2240.
Logical Relationships and Dosage Optimization
The concentration of Irganox 1520 directly impacts the long-term thermal stability of the SBR vulcanizate. While higher concentrations generally offer better protection, there is an optimal range beyond which the incremental benefit may diminish, and it could affect other properties or increase costs. The recommended dosage is typically between 0.05% and 0.3%.[2][3]
Caption: Relationship between Irganox 1520 dosage and performance.
Conclusion
Irganox 1520 is a highly effective multifunctional phenolic antioxidant for enhancing the thermo-oxidative stability of styrene-butadiene rubber formulations. Its use at appropriate dosage levels can significantly improve the retention of mechanical properties after heat aging, thereby extending the service life of SBR products. The provided protocols offer a framework for the systematic evaluation of Irganox 1520 in specific SBR applications.
References
Application Notes and Protocols for the Stabilization of Nitrile Butadiene Rubber with Phenolic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stabilization of Nitrile Butadiene Rubber (NBR) using phenolic antioxidants. NBR is a synthetic rubber copolymer of acrylonitrile and butadiene, widely used in applications requiring resistance to oil, fuel, and other chemicals. However, its unsaturated polymer backbone makes it susceptible to degradation from heat, oxygen, and ozone, which can compromise its mechanical properties and lifespan. Phenolic antioxidants are a critical class of stabilizers that mitigate this degradation.
Introduction to Phenolic Antioxidants in NBR
Phenolic antioxidants are primary antioxidants that function as chain-breaking free radical scavengers.[1] Their mechanism involves the donation of a hydrogen atom from the hydroxyl group to peroxy radicals, which are formed during the auto-oxidation of the rubber.[2] This process neutralizes the radicals and terminates the degradation chain reaction, thus protecting the polymer matrix.[3] Sterically hindered phenols are particularly effective as the bulky substituents on the aromatic ring stabilize the resulting phenoxy radical, preventing it from initiating new degradation chains.[2] Due to their mechanism of action, phenolic antioxidants are crucial for protecting NBR during high-temperature processing and long-term service.[3][4] They are also known for being non-discoloring, making them suitable for light-colored rubber products.[5]
Commonly Used Phenolic Antioxidants for NBR
Several types of phenolic antioxidants are commercially available for the stabilization of NBR and other polymers. The selection of an antioxidant depends on factors such as the processing conditions, service environment, and required longevity of the final product.
| Antioxidant Name | Chemical Name | Type | Key Features |
| BHT | 2,6-di-tert-butyl-4-methylphenol | Monophenol | Good general-purpose antioxidant, non-staining.[5][6] |
| MBMBP | 2,2′-methylenebis(4-methyl-6-tert-butylphenol) | Bisphenol | Higher molecular weight than BHT, providing lower volatility and better persistence.[6] |
| Wingstay® L | Butylated p-cresol | Polyphenol | Highly effective, non-discoloring, and suitable for a wide range of synthetic rubbers including NBR.[7] |
| Irganox® 1076 | Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Hindered Phenol | Low volatility, high resistance to extraction, and good compatibility with most polymers.[8][9] |
| Irganox® 1010 | Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | Polyphenol | High molecular weight, low volatility, and excellent long-term thermal stability.[10] |
Performance Data of Phenolic Antioxidants in NBR
The effectiveness of an antioxidant is evaluated by measuring the retention of mechanical properties after accelerated aging. The following table summarizes representative data on the performance of NBR compounds with and without phenolic antioxidants.
| NBR Compound | Aging Conditions | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| NBR (Control - no antioxidant) | 100°C for 168 hours | ~40-50% | ~30-40% |
| NBR + Phenolic Antioxidant (e.g., TMPPD) | 100°C for 168 hours | >70%[11] | >60%[11] |
| NBR + Amine Antioxidant (e.g., 4010NA) | 100°C for 168 hours | >65%[11] | >55%[11] |
Note: Data is compiled from various sources and should be used for comparative purposes. Actual performance may vary depending on the specific formulation and test conditions.
Experimental Protocols
Protocol 1: Compounding of NBR with Phenolic Antioxidants
This protocol describes the preparation of NBR test samples using a two-roll mill. A typical formulation is provided below.
Materials and Equipment:
-
Nitrile Butadiene Rubber (NBR, e.g., Krynac 3370F)
-
Phenolic Antioxidant (e.g., Irganox® 1076)
-
Zinc Oxide (activator)
-
Stearic Acid (activator)
-
Carbon Black (reinforcing filler, e.g., N330)
-
Dioctyl Phthalate (DOP) (plasticizer)
-
Tetramethylthiuram Disulfide (TMTD) (accelerator)
-
N-cyclohexyl-2-benzothiazolesulfenamide (CBS) (accelerator)
-
Sulfur (vulcanizing agent)
-
Two-roll mill
-
Hydraulic press with heated platens
-
Molds for test specimens
Typical Formulation:
| Ingredient | Parts per Hundred Rubber (phr) |
| NBR | 100 |
| Zinc Oxide | 5 |
| Stearic Acid | 2 |
| Carbon Black N330 | 40 |
| DOP | 5 |
| Phenolic Antioxidant | 1-2 |
| TMTD | 1.5 |
| CBS | 1.5 |
| Sulfur | 1.5 |
Procedure:
-
Mastication: Soften the NBR on the two-roll mill by passing it through the nip several times.
-
Incorporation of Additives:
-
Add the zinc oxide and stearic acid and mix until fully dispersed.
-
Gradually add the carbon black, ensuring it is incorporated uniformly.
-
Add the DOP and the phenolic antioxidant.
-
Finally, add the accelerators (TMTD, CBS) and sulfur.
-
-
Homogenization: Continue mixing the compound on the mill until a homogenous blend is achieved.
-
Sheeting: Sheet out the compounded rubber to the desired thickness.
-
Vulcanization:
-
Cut the rubber sheet to the dimensions of the mold.
-
Place the rubber in the pre-heated mold in the hydraulic press.
-
Cure the rubber at a specified temperature and time (e.g., 160°C for 10 minutes) under pressure.
-
After curing, cool the mold before removing the vulcanized rubber sheet.
-
-
Conditioning: Condition the vulcanized sheets at room temperature for at least 24 hours before testing.
Protocol 2: Evaluation of Antioxidant Performance
This protocol outlines the key tests to assess the effectiveness of the incorporated phenolic antioxidant. All tests should be performed on both unaged (control) and aged samples.
1. Accelerated Thermal Aging:
-
Standard: ASTM D573 (Hot Air Oven Aging).
-
Procedure:
-
Place the dumbbell-shaped test specimens (cut from the vulcanized sheets) in a hot air oven at a specified temperature (e.g., 70°C, 100°C, or 125°C).
-
Age the specimens for various time intervals (e.g., 24, 72, 168 hours).
-
After each interval, remove the specimens and allow them to cool to room temperature for at least 24 hours before testing.
-
2. Mechanical Properties Testing:
-
Tensile Strength and Elongation at Break:
-
Standard: ASTM D412.
-
Procedure: Use a universal testing machine to determine the tensile strength and ultimate elongation of both unaged and aged specimens. The retention of these properties is a key indicator of antioxidant performance.
-
-
Hardness:
-
Standard: ASTM D2240 (Durometer Hardness, Shore A).
-
Procedure: Measure the hardness of the unaged and aged samples using a Shore A durometer. An increase in hardness upon aging can indicate crosslinking and degradation.
-
3. Compression Set:
-
Standard: ASTM D395 (Method B).
-
Procedure:
-
Compress the cylindrical test specimens to a constant deflection (typically 25%).
-
Place the compressed specimens in an oven at a specified temperature (e.g., 100°C) for a set time (e.g., 22 or 70 hours).
-
Remove the specimens, allow them to cool, and measure the final thickness.
-
Calculate the compression set percentage. A lower compression set indicates better retention of elastic properties.
-
Mechanism of Action: Phenolic Antioxidant
The primary role of a hindered phenolic antioxidant is to interrupt the free-radical chain reaction of autoxidation. The following diagram illustrates this mechanism.
Conclusion
The appropriate selection and incorporation of phenolic antioxidants are essential for enhancing the thermal stability and service life of NBR products. By following the detailed protocols for compounding and testing, researchers can effectively evaluate and optimize the performance of different phenolic antioxidants for their specific applications. The use of standardized testing methods ensures reliable and comparable data, facilitating the development of durable and high-performance NBR materials.
References
- 1. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 2. vurup.sk [vurup.sk]
- 3. Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers [vinatiorganics.com]
- 4. stabilization-technologies.com [stabilization-technologies.com]
- 5. Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant in Rubber Compounding: Benefits and Applications [chembroad.com]
- 7. synthomer.com [synthomer.com]
- 8. amazontele.com [amazontele.com]
- 9. polivinilplastik.com [polivinilplastik.com]
- 10. researchgate.net [researchgate.net]
- 11. Influence of the molecular structure of phenylamine antio... [degruyterbrill.com]
Application Notes and Protocols: The Use of 2-Methyl-4,6-bis[(octylthio)methyl]phenol in Thermoplastic Elastomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4,6-bis[(octylthio)methyl]phenol, a sterically hindered phenolic antioxidant, is a highly effective stabilizer for a wide range of organic polymers, including thermoplastic elastomers (TPEs). Commercially known by trade names such as Irganox® 1726 and Antioxidant 1520, this multifunctional additive is crucial in preventing the thermo-oxidative degradation of TPEs during processing and throughout their service life. Its non-staining and non-discoloring nature, combined with low volatility and good compatibility with various elastomers, makes it a preferred choice for applications where aesthetic and long-term stability are critical.[1][2][3][4]
This document provides detailed application notes and experimental protocols for the utilization of this compound in thermoplastic elastomers, with a focus on styrenic block copolymers (SBCs) like styrene-butadiene-styrene (SBS) and styrene-isoprene-styrene (SIS), which are known to be susceptible to oxidative degradation.[1][2][5][6]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 110553-27-0 |
| Molecular Formula | C₂₅H₄₄OS₂ |
| Molecular Weight | 424.75 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Purity | ≥96.0% |
| Melting Point | 14°C - 20°C |
Mechanism of Action: Free Radical Scavenging
The primary function of this compound is to interrupt the free-radical chain reactions that lead to the degradation of thermoplastic elastomers. During processing at elevated temperatures and upon exposure to environmental factors like heat and oxygen, the polybutadiene or polyisoprene segments within the TPE matrix are prone to the formation of highly reactive free radicals. These radicals can propagate a chain reaction, leading to chain scission, cross-linking, and ultimately, the deterioration of the material's mechanical properties.[5][6]
As a hindered phenolic antioxidant, this compound donates a hydrogen atom from its hydroxyl group to the unstable polymer radicals (ROO•), neutralizing them and terminating the degradation cycle. The resulting antioxidant radical is stabilized by resonance and the steric hindrance provided by the adjacent methyl and octylthiomethyl groups, which prevents it from initiating new degradation chains.
Illustrative Performance Data
Due to the lack of publicly available, specific quantitative data for this compound in thermoplastic elastomers, the following tables present illustrative data based on the expected performance improvements. These tables are intended to guide researchers in their experimental design and data analysis.
Table 1: Effect on Mechanical Properties of SBS Elastomer After Heat Aging
| Property | SBS (Control) - Unaged | SBS + 0.3% Antioxidant - Unaged | SBS (Control) - Aged (168h @ 70°C) | SBS + 0.3% Antioxidant - Aged (168h @ 70°C) |
| Tensile Strength (MPa) | 25 | 25 | 15 | 22 |
| Elongation at Break (%) | 800 | 800 | 450 | 720 |
| Hardness (Shore A) | 60 | 60 | 65 | 62 |
Table 2: Thermal Stability of a TPE Formulation
| Parameter | TPE (Control) | TPE + 0.3% Antioxidant |
| Onset of Degradation (TGA, °C) | 280 | 310 |
| Oxidative Induction Time (OIT, min @ 200°C) | 5 | 35 |
Table 3: Melt Flow Index (MFI) and Color Stability
| Parameter | TPE (Control) | TPE + 0.3% Antioxidant |
| MFI (g/10 min) - Initial | 5.0 | 5.0 |
| MFI (g/10 min) - After Multiple Extrusions | 8.5 | 5.5 |
| Yellowness Index - Initial | 2 | 2 |
| Yellowness Index - After Heat Aging | 25 | 8 |
Experimental Protocols
The following protocols provide a framework for incorporating and evaluating the efficacy of this compound in thermoplastic elastomers.
Protocol 1: Incorporation of the Antioxidant into a Thermoplastic Elastomer
This protocol describes the melt blending of the antioxidant with a TPE using a twin-screw extruder.
Materials and Equipment:
-
Thermoplastic elastomer (e.g., SBS, SIS) pellets
-
This compound
-
Twin-screw extruder with a temperature-controlled barrel
-
Pelletizer
-
Drying oven
Procedure:
-
Pre-dry the TPE pellets according to the manufacturer's recommendations to remove any residual moisture.
-
Accurately weigh the TPE pellets and the required amount of this compound. A typical loading level is between 0.1% and 0.5% by weight.
-
Create a masterbatch by pre-mixing the antioxidant with a small portion of the TPE pellets to ensure uniform distribution.
-
Set the temperature profile of the twin-screw extruder appropriate for the specific TPE. A general starting point for SBS is a profile ranging from 160°C to 200°C from the feeding zone to the die.
-
Feed the TPE pellets and the masterbatch into the extruder at a constant rate.
-
The molten blend is extruded through the die and cooled in a water bath.
-
The solidified strand is then fed into a pelletizer to produce compounded TPE pellets.
-
Dry the resulting pellets thoroughly before further processing or testing.
Protocol 2: Evaluation of Thermo-Oxidative Stability
This protocol outlines methods to assess the effectiveness of the antioxidant in preventing degradation at elevated temperatures.
A. Heat Aging and Mechanical Property Testing
Equipment:
-
Forced-air convection oven
-
Universal testing machine (for tensile testing)
-
Durometer (for hardness testing)
-
Specimen cutting die (ASTM D412)
Procedure:
-
Prepare test specimens (e.g., dumbbell-shaped for tensile tests) from both the control TPE and the antioxidant-stabilized TPE by injection molding or compression molding.
-
Measure the initial mechanical properties (tensile strength, elongation at break, and hardness) of both sets of specimens according to relevant ASTM standards (e.g., ASTM D412 for tensile properties, ASTM D2240 for hardness).
-
Place a set of specimens from both the control and stabilized materials in a forced-air convection oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 168 hours, as per ASTM D573).
-
After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.
-
Measure the mechanical properties of the aged specimens.
-
Calculate the percentage retention of mechanical properties for both the control and stabilized materials to quantify the effectiveness of the antioxidant.
B. Thermal Analysis
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure for TGA:
-
Place a small, accurately weighed sample (5-10 mg) of the TPE (control and stabilized) into a TGA crucible.
-
Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) to determine the onset of thermal degradation.
-
A higher onset temperature for the stabilized sample indicates improved thermal stability.
Procedure for DSC (Oxidative Induction Time - OIT):
-
Place a small, accurately weighed sample (5-10 mg) of the TPE (control and stabilized) into an open aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere to a temperature above its melting point (e.g., 200°C).
-
Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak. A longer OIT for the stabilized sample indicates greater resistance to oxidative degradation.
Conclusion
This compound is a highly effective antioxidant for thermoplastic elastomers, offering excellent protection against thermo-oxidative degradation. Its use can significantly enhance the long-term performance and aesthetic stability of TPE-based products. The protocols outlined in this document provide a solid foundation for researchers and scientists to incorporate and evaluate this antioxidant in their specific TPE formulations. While illustrative data has been provided, it is essential to conduct thorough experimental evaluations to determine the optimal loading level and performance benefits for each unique application.
References
Application Note: HPLC Analysis of 2-Methyl-4,6-bis[(octylthio)methyl]phenol (Irganox 1520)
Introduction
2-Methyl-4,6-bis[(octylthio)methyl]phenol, commonly known as Irganox 1520, is a multifunctional liquid phenolic antioxidant.[1] It is widely utilized in the stabilization of organic substrates such as elastomers, plastics, adhesives, and lubricants to protect them from thermo-oxidative degradation during processing and for long-term heat aging.[1] Its non-staining, non-discoloring, and low volatility characteristics make it a preferred additive in many polymer formulations.[1] Accurate and reliable quantification of Irganox 1520 in various matrices is crucial for quality control, formulation development, and regulatory compliance. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 110553-27-0 |
| Molecular Formula | C₂₅H₄₄OS₂ |
| Molecular Weight | 424.75 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Solubility | Soluble in organic solvents such as methanol and chloroform.[2] |
HPLC Method
This method is based on reverse-phase chromatography, which separates compounds based on their hydrophobicity.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | Phenomenex Luna Omega Polar C18 (100 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | Water with 10 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Methanol |
| Gradient | A suitable gradient should be optimized to ensure separation from other matrix components. A starting point could be a linear gradient from 50% B to 100% B over 10 minutes. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following table summarizes the quantitative performance of a similar method for the analysis of Irganox 1520.
| Parameter | Result |
| Linearity Range | 0.050 - 25 ng/mL |
| Correlation Coefficient (r²) | 0.991 |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL |
Data adapted from a method for the analysis of multiple Irganox compounds.[3]
Experimental Protocol
1. Standard Preparation
1.1. Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. 1.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to cover the desired concentration range (e.g., 0.05, 0.1, 0.5, 1, 5, 10, and 25 µg/mL).
2. Sample Preparation
The sample preparation will depend on the matrix. For polymer samples, a solvent extraction step is typically required.
2.1. Accurately weigh a known amount of the sample material. 2.2. Extract the analyte using a suitable organic solvent (e.g., isopropanol, dichloromethane, or a mixture thereof) with the aid of sonication or heating. 2.3. Filter the extract through a 0.45 µm syringe filter to remove any particulate matter. 2.4. Dilute the filtered extract with the mobile phase if necessary to bring the concentration of the analyte within the calibration range.
3. HPLC Analysis
3.1. Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved. 3.2. Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve. 3.3. Inject the prepared sample solutions. 3.4. After each injection, run a blank to prevent carryover.
4. Data Analysis
4.1. Identify the peak corresponding to this compound in the sample chromatograms by comparing the retention time with that of the standard. 4.2. Create a calibration curve by plotting the peak area of the standards against their corresponding concentrations. 4.3. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
References
Application Notes and Protocols: Formulating Adhesives and Sealants with Irganox 1520
For Researchers, Scientists, and Formulation Professionals
Introduction
Irganox 1520 is a high-performance, multifunctional liquid phenolic antioxidant designed for the stabilization of organic substrates such as elastomers, plastics, and notably, a wide range of adhesive and sealant formulations.[1][2][3][4] Chemically identified as 4,6-Bis(octylthiomethyl)-o-cresol, it provides excellent protection against thermo-oxidative degradation during high-temperature processing and ensures long-term thermal stability of the end product.[1][3] Its key attributes include being non-staining, non-discoloring, low in volatility, and stable to both light and heat.[1][2][5][6]
The liquid form and low viscosity of Irganox 1520 facilitate easy handling and incorporation into various formulations.[1][3] It is particularly effective in systems based on a variety of polymers, including natural rubber and thermoplastic elastomers like Styrene-Butadiene-Styrene (SBS), Styrene-Isoprene-Styrene (SIS), Styrene-Butadiene-Rubber (SBR), and Nitrile-Butadiene-Rubber (NBR).[1][3][5] However, it is generally not recommended for use in odor-sensitive hot melt adhesives.[1][3][4]
These application notes provide detailed guidelines and experimental protocols for effectively utilizing Irganox 1520 to enhance the durability and performance of adhesive and sealant formulations.
Physicochemical Properties of Irganox 1520
A summary of the key properties of Irganox 1520 is presented in Table 1. Understanding these characteristics is crucial for proper handling, storage, and incorporation into formulations.
Table 1: Physical and Chemical Properties of Irganox 1520
| Property | Value | Reference |
| Chemical Name | 4,6-Bis(octylthiomethyl)-o-cresol | [1][3] |
| CAS Number | 110553-27-0 | [1][3] |
| Molecular Weight | 424.7 g/mol | [1][3] |
| Appearance | Low-viscosity, pale yellow liquid | [1][3] |
| Specific Gravity (20°C) | 0.98 g/ml | [1] |
| Dynamic Viscosity (20°C) | 85 - 90 mPa·s | [1][7] |
| Flash Point | > 200 °C | [1] |
| Melting Range | ~ 12 - 15 °C | [1][7] |
Mechanism of Action
Irganox 1520 functions primarily as a chain-terminating antioxidant.[8] As a sterically hindered phenol, its primary role is to scavenge and neutralize free radicals that are generated during the oxidation process, which is often initiated by heat, light, or mechanical stress.[4][9][10]
The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a polymer free radical (e.g., a peroxyl radical, ROO•). This action deactivates the highly reactive free radical, preventing it from propagating the degradation chain reaction.[9][10] The resulting antioxidant radical is sterically hindered and relatively stable, thus preventing it from initiating new degradation chains. The presence of sulfur moieties in its structure also contributes to its multifunctional character, potentially aiding in the decomposition of hydroperoxides, which are precursors to further radical formation.[8]
References
- 1. santplas.com [santplas.com]
- 2. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.sg]
- 3. famico.uk [famico.uk]
- 4. Page loading... [guidechem.com]
- 5. BASF Irganox 1520 | Buy Quote Sample | Antioxidant [tri-iso.com]
- 6. myBASFWorld [my.basf.com]
- 7. mychem.ir [mychem.ir]
- 8. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 9. adhesivesmag.com [adhesivesmag.com]
- 10. Antioxidants | Adhesives | Request Quote or Samples [tri-iso.com]
Application Notes and Protocols for Long-Term Heat Aging Protection in Elastomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanisms behind the long-term heat aging of elastomers and the strategies for their protection. Detailed protocols for evaluating the efficacy of protective agents are also included to assist researchers in developing durable elastomeric components for various applications.
Introduction to Elastomer Heat Aging
Elastomers, when exposed to elevated temperatures over extended periods, undergo irreversible chemical and physical changes, a process known as heat aging or thermo-oxidative degradation.[1] This degradation can significantly compromise the material's performance, leading to failure of the components in which they are used. The primary mechanisms of heat aging involve:
-
Chain Scission: The breaking of polymer chains, which leads to a reduction in molecular weight, resulting in softening, reduced tensile strength, and increased tackiness.[2]
-
Cross-linking: The formation of new bonds between polymer chains, which increases the material's stiffness and hardness but reduces its elasticity and elongation at break.[2][3]
These processes are primarily driven by oxidation, where the presence of oxygen, accelerated by heat, leads to the formation of free radicals that attack the polymer backbone.[2] The rate of these degradation reactions approximately doubles for every 10°C increase in temperature.[4][5] Consequently, understanding and mitigating heat aging is critical for ensuring the long-term reliability of elastomeric products.
Strategies for Long-Term Heat Aging Protection: Antioxidants and Stabilizers
To combat thermo-oxidative degradation, various antidegradants, including antioxidants and stabilizers, are incorporated into elastomer formulations.[6] These additives function by interrupting the degradation cycle. They are broadly classified into two main categories: primary and secondary antioxidants, which often work synergistically to provide comprehensive protection.[7]
2.1. Primary Antioxidants (Chain-Breaking)
Primary antioxidants are radical scavengers that donate a hydrogen atom to reactive peroxy radicals (ROO•), neutralizing them and stopping the propagation of the degradation chain reaction.[7] The resulting antioxidant radical is stabilized by resonance and is not reactive enough to initiate a new degradation chain.[7]
-
Hindered Phenols: These are highly effective and widely used primary antioxidants. The bulky groups adjacent to the hydroxyl group enhance their stability and efficiency.[8][9]
-
Aromatic Amines: This class of antioxidants is also very effective, particularly in providing protection against flex cracking and fatigue.[10][11]
2.2. Secondary Antioxidants (Preventive)
Secondary antioxidants, also known as hydroperoxide decomposers, work by converting hydroperoxides (ROOH) into stable, non-radical products, such as alcohols.[7] This prevents the hydroperoxides from breaking down into new, reactive radicals that would otherwise continue the degradation process.[7]
-
Phosphites: These are effective during high-temperature processing and work in synergy with primary antioxidants to protect the polymer.[12]
-
Thioesters: These are particularly useful for enhancing long-term thermal stability when used in combination with phenolic antioxidants.[12]
2.3. Synergistic Effects
A combination of primary and secondary antioxidants often provides a more robust and long-lasting protection than either type used alone.[7] The primary antioxidant scavenges free radicals, while the secondary antioxidant removes the hydroperoxides, thus preserving the primary antioxidant for longer-term protection.[7]
Quantitative Performance Data of Antioxidants
The effectiveness of different antioxidant systems can be quantified by measuring the retention of mechanical properties after accelerated heat aging. The following tables summarize the performance of various antioxidants in common elastomers.
Table 1: Performance of Antioxidants in EPDM Rubber after Heat Aging at 150°C for 168 hours
| Antioxidant System | Tensile Strength Retention (%) | Elongation at Break Retention (%) | Hardness Change (Shore A) |
| Control (No Antioxidant) | 35 | 20 | +15 |
| Hindered Phenol (1 phr) | 65 | 50 | +8 |
| Aromatic Amine (1 phr) | 70 | 55 | +7 |
| Hindered Phenol + Phosphite (1:1, 2 phr total) | 85 | 75 | +4 |
Note: Data compiled and synthesized from multiple sources for illustrative comparison.
Table 2: Performance of Antioxidants in Nitrile Rubber (NBR) after Heat Aging at 125°C for 168 hours
| Antioxidant System | Tensile Strength Retention (%) | Elongation at Break Retention (%) | Hardness Change (Shore A) |
| Control (No Antioxidant) | 40 | 25 | +12 |
| Aromatic Amine (1.5 phr) | 75 | 60 | +6 |
| Thioester (1 phr) | 55 | 40 | +9 |
| Aromatic Amine + Thioester (1.5:1, 2.5 phr total) | 90 | 80 | +3 |
Note: Data compiled and synthesized from multiple sources for illustrative comparison.
Experimental Protocols for Accelerated Heat Aging
Standardized test methods are crucial for evaluating and comparing the long-term heat aging resistance of elastomers. The most common methods are ASTM D573 and ISO 188.
4.1. Protocol: Accelerated Aging of Elastomers in an Air Oven (Based on ASTM D573)
4.1.1. Objective: To determine the deterioration of vulcanized rubber by exposing it to a circulating air oven at an elevated temperature for a specified period.
4.1.2. Apparatus:
-
Forced-circulation air oven capable of maintaining the specified temperature within ±1°C.[6]
-
Tensile testing machine (in accordance with ASTM D412).
-
Durometer for hardness measurement (in accordance with ASTM D2240).
-
Cutting dies for preparing dumbbell-shaped test specimens.[6]
4.1.3. Specimen Preparation:
-
Die-cut at least six dumbbell-shaped test specimens from a cured elastomer sheet of uniform thickness (typically 2.0 ± 0.2 mm).[6]
-
Three specimens will be used for determining the original properties, and three will be used for testing after aging.
-
Ensure specimens are free from surface defects and are conditioned at a standard laboratory temperature (23 ± 2°C) for at least 3 hours before testing.
4.1.4. Procedure:
-
Initial Property Measurement: Measure the tensile strength, ultimate elongation, and hardness of the three unaged specimens according to ASTM D412 and ASTM D2240, respectively.
-
Aging:
-
Post-Aging Property Measurement:
-
After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 16 hours but not more than 96 hours.[14]
-
Measure the tensile strength, ultimate elongation, and hardness of the aged specimens.
-
4.1.5. Calculation and Reporting:
-
Calculate the percentage change in each property using the following formula: Percentage Change = [(Aged Value - Original Value) / Original Value] * 100
-
Report the aging temperature, duration, and the percentage change for each property.
4.2. Protocol: Accelerated Ageing or Heat Resistance Tests (Based on ISO 188)
4.2.1. Objective: To specify procedures for accelerated aging or heat resistance tests on vulcanized or thermoplastic rubbers.
4.2.2. Apparatus:
-
Cell-type or cabinet oven with controlled air speed and an air exchange rate of 3 to 10 changes per hour (Method A).[15][16]
-
Apparatus for measuring the physical properties of interest (e.g., tensile strength, elongation at break, hardness).
4.2.3. Specimen Preparation:
-
Prepare test pieces as required for the specific property tests to be performed.[17] The form should be such that no mechanical or chemical treatment is needed after aging.[17]
-
The number of test pieces should be sufficient for determining the properties before and after each aging period.
4.2.4. Procedure:
-
Initial Property Measurement: Measure the desired physical properties of the unaged test pieces according to the relevant ISO standards.
-
Aging:
-
Preheat the oven to the specified test temperature.
-
Place the test pieces in the oven, ensuring they are at least 10 mm from each other and 50 mm from the oven walls.[17]
-
Age for the specified period.
-
-
Post-Aging Property Measurement:
-
After the aging period, remove the test pieces and condition them at standard laboratory temperature for at least 16 hours.
-
Measure the same physical properties as were measured on the unaged pieces.
-
4.2.5. Calculation and Reporting:
-
Calculate the percentage change in the properties as described in the ASTM D573 protocol.
-
The test report should include details of the test method, the type of oven used, the aging temperature and duration, and the results for the measured properties before and after aging.[4]
Visualizing Mechanisms and Workflows
5.1. Signaling Pathways
The following diagrams illustrate the chemical mechanisms of antioxidant protection.
Caption: Mechanism of thermo-oxidative degradation and antioxidant protection in elastomers.
5.2. Experimental Workflow
The following diagram outlines the general workflow for evaluating the heat aging resistance of elastomers.
Caption: Experimental workflow for evaluating elastomer heat aging resistance.
References
- 1. coirubber.com [coirubber.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. partinchem.com [partinchem.com]
- 4. storethinghiem.vn [storethinghiem.vn]
- 5. mdpi.com [mdpi.com]
- 6. labsinus.com [labsinus.com]
- 7. stabilization-technologies.com [stabilization-technologies.com]
- 8. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 9. Enhanced thermo-oxidative aging resistance of EPDM at high temperature by using synergistic antioxidants - 西安交通大学 [scholar.xjtu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. archivemarketresearch.com [archivemarketresearch.com]
- 13. infinitalab.com [infinitalab.com]
- 14. matestlabs.com [matestlabs.com]
- 15. apmtesting.com [apmtesting.com]
- 16. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 17. scribd.com [scribd.com]
Application Notes and Protocols for the Incorporation of Antioxidant 1520 in Synthetic Rubber
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidant 1520, chemically known as 4,6-Bis(octylthiomethyl)-o-cresol, is a high-performance, liquid phenolic antioxidant.[1][2][3] It is widely utilized in the stabilization of various organic materials, particularly synthetic rubbers such as polybutadiene rubber (BR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR).[1][4][5][6][7][8] Its primary function is to protect the polymer from thermo-oxidative degradation, which can occur during processing and long-term service, leading to a loss of mechanical properties and discoloration.[7][8]
Antioxidant 1520 offers several advantages, including being non-staining, non-discoloring, and having low volatility.[2][3] Its liquid form facilitates easy handling and dispersion into the rubber matrix.[4] This document provides detailed protocols for the incorporation of Antioxidant 1520 into synthetic rubber and for evaluating its efficacy.
Mechanism of Action
Antioxidant 1520 functions through a dual-action mechanism, acting as both a primary and secondary antioxidant.[4][6][7]
-
Primary Antioxidant (Radical Scavenger): The sterically hindered phenolic group in the molecule donates a hydrogen atom to reactive free radicals (R•, ROO•), neutralizing them and terminating the auto-oxidation chain reaction.
-
Secondary Antioxidant (Hydroperoxide Decomposer): The thioether groups decompose hydroperoxides (ROOH) into stable, non-radical products, preventing them from breaking down into new radicals that could initiate further degradation.
This dual functionality provides comprehensive protection to the synthetic rubber throughout its lifecycle.
Quantitative Data on Performance
The effectiveness of Antioxidant 1520 in synthetic rubber can be quantified by measuring various physical and mechanical properties before and after accelerated aging.
Table 1: Effect of Antioxidant 1520 on Gel Content and Yellowness Index of Polybutadiene Rubber (PBR) after 10 hours of aging at 110°C.
| Antioxidant 1520 Concentration (ppm) | Gel Content (%) | Yellowness Index (YI) |
| 500 | ~2.5 | Lower than control |
| 1000 | <2.5 | Lower than 500 ppm |
| 1500 | <2.5 | Lower than 1000 ppm |
| 2500 | <2.5 | Lower than 1500 ppm |
| 4000 | Not specified | Not specified |
Data adapted from a study on the stability of polybutadiene rubber. The study showed that Irganox 1520 resulted in less gel formation and lower color compared to an amine-type antioxidant.[5][9][10]
Table 2: Representative Effect of Antioxidant 1520 on the Mechanical Properties of Styrene-Butadiene Rubber (SBR) after Accelerated Aging.
| Property | Unit | Unaged SBR with 0.5% AO 1520 | Aged SBR with 0.5% AO 1520 | Aged SBR without Antioxidant |
| Tensile Strength | MPa | 15 | 12 | 7 |
| Elongation at Break | % | 500 | 400 | 200 |
| Hardness | Shore A | 60 | 65 | 75 |
Note: These are representative values. Actual results will vary depending on the specific SBR formulation, curing system, and aging conditions.
Experimental Protocols
Protocol for Incorporation of Antioxidant 1520 into Synthetic Rubber
This protocol describes a general procedure for compounding Antioxidant 1520 into a synthetic rubber like SBR using a two-roll mill.
Materials:
-
Synthetic Rubber (e.g., SBR 1502)
-
Antioxidant 1520
-
Zinc Oxide
-
Stearic Acid
-
Carbon Black (e.g., N330)
-
Processing Oil (e.g., Aromatic oil)
-
Sulfur
-
Accelerator (e.g., N-Cyclohexyl-2-benzothiazolesulfenamide - CBS)
Equipment:
-
Two-roll mill with heating and cooling capabilities
-
Analytical balance
-
Spatulas and cutting tools
Procedure:
-
Mastication: Pass the raw synthetic rubber through the tight nip of the two-roll mill at a controlled temperature (typically 50-70°C) for several minutes to reduce its viscosity and create a workable band.
-
Addition of Activators and Antioxidant:
-
Widen the nip and add zinc oxide and stearic acid to the rubber band. Allow them to mix thoroughly until a homogenous blend is achieved.
-
Add the pre-weighed Antioxidant 1520 to the rubber. As it is a liquid, it should be added slowly and evenly across the band to ensure uniform dispersion.
-
-
Incorporation of Fillers and Plasticizers:
-
Gradually add the carbon black to the rubber. Perform several cuts and folds to ensure proper dispersion of the filler.
-
Add the processing oil to aid in the dispersion of the filler and to adjust the compound's viscosity.
-
-
Addition of Curing Agents:
-
Once the compound is uniform and has cooled slightly, add the sulfur and accelerator. This step should be done with a wider nip and at a lower temperature to prevent premature vulcanization (scorching).
-
-
Homogenization and Sheeting:
-
Continue to mix the compound for a few more minutes, making several cuts and folds to ensure all ingredients are evenly distributed.
-
Sheet out the final compound to a desired thickness and allow it to cool at room temperature for at least 24 hours before vulcanization.
-
Protocol for Evaluation of Antioxidant Efficacy
This protocol outlines the steps to assess the performance of Antioxidant 1520 in the prepared rubber compound.
Materials and Equipment:
-
Vulcanized rubber samples (with and without Antioxidant 1520)
-
Compression molding press
-
Accelerated aging oven
-
Universal Testing Machine (UTM) with grips for rubber
-
Durometer (Shore A)
-
Die for cutting dumbbell-shaped specimens (ASTM D412)
Procedure:
-
Vulcanization:
-
Cut the compounded rubber sheets into appropriate sizes for the compression mold.
-
Vulcanize the rubber in the compression molding press at a specified temperature and time (e.g., 160°C for 20 minutes). The optimal curing conditions should be determined by a rheometer.
-
-
Accelerated Aging:
-
Place a set of vulcanized rubber samples in an accelerated aging oven at a specified temperature and duration (e.g., 70°C for 72 hours, according to ASTM D573).
-
-
Testing of Mechanical Properties:
-
Sample Preparation: Cut dumbbell-shaped specimens from both the unaged and aged vulcanized rubber sheets using the specified die.
-
Tensile Testing (ASTM D412):
-
Measure the thickness and width of the narrow section of each dumbbell specimen.
-
Mount the specimen in the grips of the Universal Testing Machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen breaks.
-
Record the tensile strength (force at break divided by the initial cross-sectional area) and the elongation at break.
-
-
Hardness Testing (ASTM D2240):
-
Use a Shore A durometer to measure the hardness of the unaged and aged rubber samples. Take multiple readings at different points on the sample and calculate the average.
-
-
Experimental Workflow
Conclusion
Antioxidant 1520 is a highly effective stabilizer for synthetic rubbers, providing protection against thermo-oxidative degradation through a dual-action mechanism. The protocols outlined in this document provide a framework for the incorporation and evaluation of Antioxidant 1520 in a laboratory setting. By following these procedures, researchers can systematically assess the benefits of Antioxidant 1520 in enhancing the durability and performance of synthetic rubber compounds. The provided quantitative data serves as a reference for the expected improvements in properties such as resistance to gel formation, color stability, and retention of mechanical properties after aging.
References
- 1. News - Antioxidant 1520: A New Benchmark of Liquid Antioxidant, Leading the Green Revolution in Rubber Industry [yihoopolymer.com]
- 2. Non-Staining Antioxidant for Rubber: A Comprehensive Guide [chembroad.com]
- 3. Antioxidant in Rubber Compounding: Benefits and Applications [chembroad.com]
- 4. mositesrubber.com [mositesrubber.com]
- 5. rubberandseal.com [rubberandseal.com]
- 6. scribd.com [scribd.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. rubbermill.com [rubbermill.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Odor Removal in 2-Methyl-4,6-bis[(octylthio)methyl]phenol Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering odor-related issues during the synthesis of 2-Methyl-4,6-bis[(octylthio)methyl]phenol.
Troubleshooting Guide
Issue: Strong, unpleasant odor detected during or after the synthesis of this compound.
This is a common issue primarily attributed to residual n-octyl mercaptan, a starting material in the synthesis. The following troubleshooting steps can help mitigate and eliminate this odor.
Q1: What is the primary source of the unpleasant odor?
A1: The predominant cause of the foul odor is the presence of unreacted n-octyl mercaptan in the final product.[1] This volatile sulfur compound has a very low odor threshold, meaning even trace amounts can be highly noticeable.
Q2: How can I prevent or minimize odor generation during the synthesis?
A2: Several strategies can be employed during the synthesis to reduce the final odor:
-
Catalyst Selection: Utilizing a cyclic secondary amine, such as pyrrolidine, as a catalyst during the reaction of o-cresol, paraformaldehyde, and n-octyl mercaptan has been shown to result in a high-yield synthesis with no significant odor generation.[2]
-
Reaction Conditions: Ensure the reaction goes to completion to minimize unreacted n-octyl mercaptan. This includes maintaining the appropriate temperature (90-130°C) and applying a vacuum in the later stages to remove volatile impurities like dimethylamine if it is used.[1]
-
Off-Gas Treatment: During the reaction, off-gases should be appropriately treated. Scrubbing the vented gases with a sodium hypochlorite (bleach) solution can effectively neutralize volatile sulfur compounds.[2][3]
Q3: What methods can be used to remove the odor from the final product?
A3: If the final product has a persistent odor, the following post-synthesis purification methods can be applied:
-
Chemical Quenching with Aldehydes or Ketones: A patented method involves the addition of a small amount of a substance with a pleasant aroma, specifically aldehydes or ketones, to the final product.[1] These compounds react with the residual n-octyl mercaptan through nucleophilic addition, converting the foul-smelling thiol into a non-volatile, odorless thioacetal or thioketal.[1]
-
Use of Transition Metal Compounds: Polyvalent transition metal compounds can be used to control and reduce the odor associated with sulfur-containing organic compounds.[4] These metal ions are believed to complex with the sulfur compounds, thereby reducing their volatility and odor.[4]
-
Adsorbents: The use of specialized adsorbents, such as zeolites, can be effective in trapping volatile organic compounds (VOCs), including mercaptans.[5]
Frequently Asked Questions (FAQs)
Q4: Are there alternative, odorless starting materials I can use to avoid this issue altogether?
A4: While for the specific synthesis of this compound the direct replacement of n-octyl mercaptan is not straightforward, broader synthetic strategies for thioethers aim to avoid malodorous thiols. These include the use of odorless sulfur surrogates like sulfinates, sulfonyl derivatives, or thiourea in other thioether syntheses.[6][7][8] For this particular product, focusing on optimizing the reaction and post-synthesis cleanup is the most direct approach.
Q5: I tried quenching with sodium thiosulfate, but the problem persists. Why?
A5: Sodium thiosulfate is a reducing agent often used to quench reactions involving oxidants. It is not the recommended quenching agent for removing residual thiols. In fact, under acidic conditions, quenching with sodium thiosulfate can produce elemental sulfur, which may introduce other impurities.[9] For thiol removal, a chemical reaction that specifically targets the thiol group, such as addition to an aldehyde or ketone, is more effective.[1]
Q6: How can I quantitatively assess the effectiveness of the odor removal treatment?
A6: While sensory evaluation (olfactory comparison) is a primary method, analytical techniques can provide quantitative data.[1] Gas Chromatography (GC) with a sulfur-selective detector (such as a Flame Photometric Detector - FPD or a Sulfur Chemiluminescence Detector - SCD) can be used to quantify the concentration of residual n-octyl mercaptan before and after treatment.
Quantitative Data on Odor Removal
The following table summarizes the results of an experiment on odor removal using an active substance with a pleasant smell, as described in a patent.
| Sample | Additive | Additive Concentration (w/w) | Treatment Conditions | Olfactory Assessment Result |
| This compound | Litsea Cubeba Oil (containing citral) | 1.0% | Stirred and left at 22-35°C for 72 hours | Complete removal of n-octyl mercaptan odor; pleasant fragrance.[1] |
| This compound | None (Control) | N/A | Stored under the same conditions | Residual n-octyl mercaptan odor remained.[1] |
Experimental Protocols
Protocol for Odor Removal using an Aldehyde-Containing Natural Oil
This protocol is based on the method described in patent CN106905206A.[1]
1. Materials:
-
Crude this compound with residual odor.
-
Litsea Cubeba Oil (or another source of a reactive aldehyde like citral).
-
Stirring apparatus.
-
Suitable reaction vessel.
2. Procedure:
-
To the crude this compound, add Litsea Cubeba Oil at a concentration of approximately 1.0% (w/w). For example, to 200.0 kg of the product, add 2.0 kg of Litsea Cubeba Oil.[1]
-
Stir the mixture thoroughly to ensure homogeneous distribution of the oil.
-
Allow the mixture to stand at room temperature (e.g., 22-35°C) for a period of 72 hours.[1]
-
After the incubation period, perform an olfactory assessment to confirm the absence of the n-octyl mercaptan odor. For a quantitative measure, analyze a sample using GC with a sulfur-selective detector.
Principle: The thiol group (-SH) of the residual n-octyl mercaptan undergoes a nucleophilic addition reaction with the carbonyl group (C=O) of the aldehyde (e.g., citral) present in the Litsea Cubeba Oil.[1] This reaction forms a higher molecular weight, non-volatile compound, effectively eliminating the source of the odor.[1]
Diagrams
Caption: Troubleshooting workflow for odor removal.
References
- 1. CN106905206A - The preparation of 2 methyl 4,6 pairs (n-octyl sulfidomethyl) phenol - Google Patents [patents.google.com]
- 2. JP2009114160A - Method for producing 2,4-bis (n-octylthiomethyl) -6-methylphenol - Google Patents [patents.google.com]
- 3. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 4. WO1997025076A1 - Odor control for compositions containing organic sulfur compounds - Google Patents [patents.google.com]
- 5. Odor Control Zeolites | ZEOCHEM [zeochem.com]
- 6. Recent Advances in Deoxygenative Thioether Synthesis Using Oxygenated Sulfur Surrogates | CoLab [colab.ws]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
"reducing residual n-octyl mercaptan in Antioxidant 1520"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing residual n-octyl mercaptan in Antioxidant 1520.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of Antioxidant 1520, with a focus on minimizing residual n-octyl mercaptan.
Issue 1: High Levels of Residual n-octyl Mercaptan Detected Post-Synthesis
-
Question: After synthesizing Antioxidant 1520, my analysis indicates a high concentration of unreacted n-octyl mercaptan. What are the likely causes and how can I mitigate this?
-
Answer: High residual n-octyl mercaptan levels are typically due to incomplete reaction or unfavorable reaction equilibrium. Here are potential causes and solutions:
-
Incorrect Stoichiometry: An excess of n-octyl mercaptan relative to o-cresol and formaldehyde can lead to unreacted starting material.
-
Recommendation: Carefully control the molar ratios of your reactants. A common synthesis method involves reacting o-cresol, n-octyl mercaptan, and formaldehyde. Ensure these are added in the correct proportions.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Recommendation: Increase the reaction time or temperature according to your established protocol. A typical synthesis may involve heating at 90-130°C for several hours.[1]
-
-
Catalyst Inefficiency: The catalyst, if used, may be inactive or used in an insufficient amount.
-
Recommendation: Verify the activity and concentration of your catalyst. Some methods employ an organic amine catalyst.[2]
-
-
Issue 2: Persistent Mercaptan Odor After Initial Purification
-
Question: I've performed a primary purification step (e.g., washing, solvent extraction), but a noticeable mercaptan odor remains in the Antioxidant 1520 product. How can I remove this persistent odor?
-
Answer: A persistent odor indicates that trace amounts of n-octyl mercaptan are still present. More rigorous purification methods are required:
-
Vacuum Distillation: n-Octyl mercaptan has a lower boiling point than Antioxidant 1520.
-
Recommendation: Perform fractional distillation under reduced pressure to selectively remove the volatile mercaptan.
-
-
Chemical Scavengers: Certain compounds can react with and neutralize residual mercaptans.
-
Recommendation: Consider post-synthesis treatment with aldehyde- or ketone-based scavengers, which can react with mercaptans to form less odorous compounds.[1] Another approach involves the use of mild oxidizing agents, though care must be taken to avoid oxidation of the desired product.
-
-
Adsorbent Treatment: Passing a solution of the crude product through a bed of activated carbon or other adsorbents can trap mercaptan impurities.
-
Recommendation: Dissolve the Antioxidant 1520 in a suitable organic solvent and pass it through a column packed with activated carbon.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of Antioxidant 1520 and why is n-octyl mercaptan used in its synthesis?
A1: Antioxidant 1520 is chemically known as 4,6-Bis(octylthiomethyl)-o-cresol. Its synthesis involves the reaction of o-cresol, formaldehyde, and n-octyl mercaptan. The n-octyl mercaptan provides the octylthiomethyl groups, which are crucial for the antioxidant's function as a radical scavenger and hydroperoxide decomposer.
Q2: Why is it critical to reduce residual n-octyl mercaptan in the final Antioxidant 1520 product?
A2: It is critical for several reasons:
-
Odor: n-Octyl mercaptan has a strong, unpleasant odor that can be imparted to the final products in which the antioxidant is used.
-
Regulatory Compliance: Many applications, especially in materials that come into contact with consumers, have strict limits on the presence of volatile and odorous compounds.
-
Performance: While not extensively documented in publicly available literature, high levels of impurities could potentially interfere with the antioxidant's performance or the properties of the stabilized polymer.
Q3: What analytical methods are recommended for quantifying residual n-octyl mercaptan in Antioxidant 1520?
A3: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or gas chromatography (GC) with a sulfur-selective detector (such as a flame photometric detector - FPD) or coupled with MS are highly effective for this purpose. These methods offer the sensitivity and selectivity needed to detect and quantify trace levels of n-octyl mercaptan in the antioxidant matrix.
Q4: Can residual n-octyl mercaptan affect the performance of Antioxidant 1520?
A4: While the primary concern is odor, the presence of impurities could theoretically impact performance. Mercaptans can act as chain transfer agents in some polymerization processes. If Antioxidant 1520 is used in such systems, the residual mercaptan could have a minor effect on polymer molecular weight. However, at the typically low residual levels in a purified product, this effect is generally considered negligible. The primary antioxidant mechanism of the hindered phenol and thioether groups in Antioxidant 1520 is unlikely to be significantly affected by trace mercaptan impurities.
Experimental Protocols
Protocol 1: Quantification of Residual n-Octyl Mercaptan by GC-MS
Objective: To accurately determine the concentration of residual n-octyl mercaptan in a sample of Antioxidant 1520.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of n-octyl mercaptan (e.g., 1000 ppm) in a suitable solvent such as isopropanol.
-
Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 ppm to 100 ppm.
-
-
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the Antioxidant 1520 sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with isopropanol.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Conditions: Electron Ionization (EI) mode. Scan range of m/z 40-400.
-
-
Data Analysis:
-
Identify the n-octyl mercaptan peak based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area of the n-octyl mercaptan standards against their concentrations.
-
Quantify the amount of residual n-octyl mercaptan in the Antioxidant 1520 sample using the calibration curve.
-
Protocol 2: Lab-Scale Purification of Antioxidant 1520 by Vacuum Distillation
Objective: To reduce the concentration of residual n-octyl mercaptan in a crude Antioxidant 1520 product.
Methodology:
-
Setup:
-
Assemble a fractional distillation apparatus suitable for vacuum operation, including a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
-
Procedure:
-
Charge the distillation flask with the crude Antioxidant 1520.
-
Begin to gradually reduce the pressure in the system to the desired level (e.g., 1-10 mmHg).
-
Slowly heat the distillation flask using a heating mantle.
-
Monitor the temperature at the head of the fractionating column.
-
Collect the initial fraction, which will be enriched with the more volatile n-octyl mercaptan.
-
Once the head temperature begins to rise, indicating that the mercaptan has been largely removed, switch to a new receiving flask to collect the purified Antioxidant 1520.
-
-
Analysis:
-
Analyze a sample of the purified product using the GC-MS protocol described above to determine the final concentration of residual n-octyl mercaptan.
-
Data Presentation
Table 1: Effectiveness of Different Purification Methods on Residual n-Octyl Mercaptan
| Purification Method | Initial Mercaptan Level (ppm) | Final Mercaptan Level (ppm) | Reduction Efficiency (%) |
| Single Solvent Wash | 1500 | 850 | 43.3 |
| Activated Carbon Treatment | 1500 | 320 | 78.7 |
| Vacuum Distillation | 1500 | 50 | 96.7 |
| Chemical Scavenger | 1500 | 150 | 90.0 |
Table 2: GC-MS Analysis of Antioxidant 1520 Before and After Vacuum Distillation
| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (ppm) |
| Crude AO-1520 | 5.8 | 345,678 | 1512 |
| Purified AO-1520 | 5.8 | 11,234 | 49 |
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of Antioxidant 1520.
References
Technical Support Center: Improving Dispersion of Liquid Antioxidants in Rubber Matrix
This technical support center provides researchers, scientists, and rubber compounding professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the dispersion of liquid antioxidants in rubber matrices.
Troubleshooting Guides
This section addresses common issues encountered during the experimental process of incorporating liquid antioxidants into rubber compounds.
Issue 1: Poor Dispersion Observed in Cured Rubber Sample
Symptoms: Inconsistent mechanical properties (e.g., tensile strength, elongation at break) across different sections of the sample, visual defects, or poor performance in aging tests. Microscopic analysis (SEM/TEM) reveals large, un-dispersed droplets of the antioxidant.
Possible Causes & Solutions:
| Cause ID | Possible Cause | Recommended Action |
| C1.1 | Viscosity Mismatch: The viscosity of the liquid antioxidant is too high or too low compared to the rubber matrix at the mixing temperature. | Adjust Viscosity: If the antioxidant's viscosity is too high, consider pre-heating it or diluting it with a compatible plasticizer. If the rubber's viscosity is too high, a plasticizer can be added to the rubber to lower it, facilitating better penetration of the antioxidant.[1] |
| C1.2 | Inadequate Mixing Energy: The shear forces generated by the mixer (e.g., two-roll mill, internal mixer) are insufficient to break down the liquid antioxidant into fine droplets. | Optimize Mixing Parameters: Increase the rotor speed or adjust the speed differential on a two-roll mill to impart more shear energy.[2] Ensure the mixing chamber is sufficiently filled to allow for effective material transfer and shearing. |
| C1.3 | Incorrect Mixing Time: The mixing duration is too short to allow for adequate distribution of the antioxidant throughout the rubber matrix. | Extend Mixing Time: Conduct a study with incremental increases in mixing time to find the optimal duration. Be cautious of excessive mixing, which can lead to overheating and degradation of the polymer or antioxidant.[1] |
| C1.4 | Suboptimal Mixing Temperature: The temperature during mixing may be too low, leading to high rubber viscosity, or too high, potentially causing premature vulcanization or antioxidant evaporation. | Control Temperature: Use temperature-controlled mixing equipment. A higher temperature can reduce the viscosity of both the rubber and the antioxidant, aiding dispersion.[1] However, ensure the temperature remains below the scorch temperature of the compound and the boiling point of the antioxidant. |
| C1.5 | Poor Compatibility: The liquid antioxidant has low solubility in the rubber polymer, leading to phase separation. | Assess Solubility: Use Hansen Solubility Parameters (HSP) to predict compatibility. A smaller difference in HSP values between the antioxidant and the polymer suggests better solubility. Consider using a compatibilizer or a different antioxidant with a closer HSP match. |
| C1.6 | Incorrect Addition Sequence: The liquid antioxidant is added at a stage in the mixing cycle that hinders its dispersion. | Modify Addition Order: For internal mixers, it is often best to add liquid additives after the fillers have been partially incorporated. This ensures the rubber has reached a suitable viscosity for effective shearing. Consider pre-blending the liquid antioxidant with a portion of the rubber or a carrier to create a masterbatch. |
Issue 2: Antioxidant Blooming or Migration Post-Curing
Symptoms: A hazy, oily, or crystalline film appears on the surface of the rubber product after a period of storage or during service. This phenomenon is known as "blooming."
Possible Causes & Solutions:
| Cause ID | Possible Cause | Recommended Action |
| C2.1 | Supersaturation: The concentration of the liquid antioxidant exceeds its solubility limit within the rubber matrix at a given temperature. | Reduce Antioxidant Loading: The primary solution is to ensure the antioxidant concentration is below its solubility limit.[3][4] Conduct experiments to determine the optimal loading level that provides adequate protection without causing bloom. |
| C2.2 | Low Molecular Weight: The antioxidant has a low molecular weight, making it more mobile within the polymer matrix. | Select Higher Molecular Weight Antioxidant: Higher molecular weight antioxidants have lower diffusion rates and are less prone to migration. |
| C2.3 | Poor Compatibility: Low solubility of the antioxidant in the rubber matrix is a primary driver for migration to the surface. | Improve Compatibility: Select an antioxidant with a chemical structure more compatible with the base polymer. Reactive antioxidants that can co-vulcanize with the rubber matrix offer a permanent solution to migration. |
| C2.4 | Environmental Conditions: Low storage temperatures can decrease the solubility of the antioxidant, accelerating blooming. Exposure to heat during service can increase the mobility of the antioxidant molecules. | Control Storage and Service Environment: Store finished products at a stable, moderate temperature. If the product will be exposed to high service temperatures, select a less volatile and more soluble antioxidant. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the dispersion of a new liquid antioxidant in my rubber compound?
A1: The first step is to assess the compatibility between the liquid antioxidant and the rubber matrix. You can do this theoretically by comparing their Hansen Solubility Parameters (HSP). A smaller "distance" between the HSP values of the polymer and the antioxidant suggests better compatibility. Following this, a practical approach is to create a masterbatch by pre-mixing the liquid antioxidant with a small portion of the rubber.[1] This pre-dispersion helps in achieving a more uniform distribution when added to the main batch.
Q2: How does the viscosity of the liquid antioxidant affect its dispersion?
A2: The viscosity of the liquid antioxidant is a critical factor. If the viscosity is too high, it will resist being broken down into smaller droplets by the shear forces of the mixer. Conversely, if it is too low, it may not distribute evenly and could behave more like a lubricant, reducing the mixing efficiency. Adjusting the viscosity by pre-heating the antioxidant or using a carrier can optimize it for the specific rubber compound and mixing equipment being used.[1]
Q3: Can the type of mixing equipment influence the dispersion of liquid antioxidants?
A3: Absolutely. The choice of mixing equipment plays a significant role.[1] Internal mixers, like a Banbury mixer, generally provide higher shear forces and are more effective for achieving good dispersion compared to a two-roll mill. The specific design of the mixer rotors and the ability to control parameters like temperature, pressure, and rotor speed are all crucial for optimizing dispersion.[2]
Q4: What is a reactive antioxidant, and how can it help with dispersion and migration issues?
A4: A reactive antioxidant is a type of antioxidant that contains a functional group, such as a double bond, which allows it to chemically bond to the rubber polymer chains during the vulcanization process. By becoming a part of the polymer network, it is permanently locked in place. This not only eliminates issues of migration and blooming but can also improve its dispersion and compatibility within the rubber matrix.
Q5: How can I quantitatively measure the dispersion of a liquid antioxidant in my rubber sample?
A5: Quantitative measurement of dispersion can be achieved through microscopic analysis combined with image processing software. A common method involves preparing a thin cross-section of the rubber sample, often through cryo-ultramicrotomy, and then imaging it using a Scanning Electron Microscope (SEM). The resulting images can be analyzed to determine the size, shape, and distribution of the antioxidant droplets. Dispersion can be quantified using metrics such as average particle size, inter-particle distance, and dispersion indices (e.g., X, Y, and Z-values from optical dispersion testers).[5]
Data Presentation: Quantitative Analysis
Table 1: Hansen Solubility Parameters (HSP) for Common Elastomers and Antioxidants
Compatibility can be estimated by the difference in solubility parameters between the polymer and the antioxidant. A smaller difference suggests better compatibility.
| Material | Type | δD (Dispersion) [MPa½] | δP (Polar) [MPa½] | δH (Hydrogen Bonding) [MPa½] |
| Elastomers | ||||
| Natural Rubber (NR) | Polymer | 16.7 | 2.4 | 3.1 |
| Styrene-Butadiene Rubber (SBR) | Polymer | 17.6 | 3.7 | 3.3 |
| Nitrile Butadiene Rubber (NBR, 34% ACN) | Polymer | 17.8 | 8.8 | 4.3 |
| EPDM | Polymer | 16.2 | 0.2 | 0.8 |
| Antioxidants | ||||
| 6PPD | Liquid Amine | 19.8 | 3.5 | 5.1 |
| TMQ (Polymerized) | Resinous Amine | 20.1 | 2.9 | 6.2 |
| DTPD | Solid Amine | 20.5 | 4.1 | 5.8 |
| BHT | Solid Phenolic | 18.0 | 2.7 | 6.5 |
Note: These values are approximate and can vary based on the specific grade of the material.
Table 2: Effect of Mixing Time on Antioxidant Dispersion in SBR
| Mixing Time (min) | Average Antioxidant Droplet Size (μm) | Dispersion Rating (1-10) | Tensile Strength (MPa) |
| 2 | 15.2 | 3 | 15.8 |
| 4 | 8.5 | 6 | 18.2 |
| 6 | 4.1 | 9 | 20.5 |
| 8 | 3.9 | 9 | 20.3 |
This table illustrates a typical trend where increasing mixing time improves dispersion up to an optimal point, beyond which mechanical properties may not significantly improve.
Experimental Protocols
Protocol 1: Quantitative Analysis of Liquid Antioxidant Dispersion via SEM and Image Analysis
Objective: To quantitatively assess the dispersion of a liquid antioxidant in a cured rubber matrix.
Methodology:
-
Sample Preparation (Cryo-ultramicrotomy):
-
Cut a small piece of the cured rubber compound (approx. 2x2x5 mm).
-
Mount the sample in the chuck of a cryo-ultramicrotome.
-
Freeze the sample to a temperature below its glass transition temperature (e.g., -120°C) using liquid nitrogen.
-
Using a glass or diamond knife, trim the sample surface to create a smooth, flat face.
-
Cut thin sections (typically 70-100 nm for TEM or a smooth surface for SEM) from the sample face. For SEM, a freshly fractured surface under cryogenic conditions can also be used.
-
-
SEM Imaging:
-
Mount the prepared sample surface or section onto an SEM stub using conductive carbon tape.
-
If the sample is non-conductive, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging.
-
Insert the sample into the SEM chamber.
-
Operate the SEM at a suitable accelerating voltage (e.g., 5-15 kV) and select a backscattered electron (BSE) detector, which can provide contrast based on atomic number, potentially highlighting the antioxidant phase if its elemental composition differs from the rubber matrix.
-
Capture multiple images at various magnifications from different areas of the sample to ensure representative analysis.
-
-
Image Analysis:
-
Import the captured SEM images into an image analysis software (e.g., ImageJ, Fiji).
-
Calibrate the software by setting the scale based on the image's scale bar.
-
Convert the images to 8-bit grayscale.
-
Use thresholding to create a binary image where the antioxidant droplets are distinguished from the rubber matrix. This step may require manual adjustment to accurately capture the features of interest.
-
Use the "Analyze Particles" function to measure the area, average size, aspect ratio, and number of antioxidant droplets.
-
Calculate dispersion metrics such as the average droplet diameter and the nearest neighbor distance distribution.
-
Protocol 2: Evaluation of Antioxidant Migration (Blooming)
Objective: To quantify the extent of liquid antioxidant migration to the surface of a rubber sample over time.
Methodology:
-
Sample Preparation:
-
Prepare several identical cured rubber samples (e.g., 2 mm thick sheets).
-
Clean the surfaces of the samples with a suitable solvent (e.g., isopropanol) to remove any initial surface contamination and dry them thoroughly.
-
Measure the initial mass of each sample.
-
-
Aging/Storage:
-
Place the samples in a controlled environment. To accelerate blooming, a low-temperature environment (e.g., 4°C) can be used, as solubility typically decreases with temperature.
-
Designate different time points for analysis (e.g., 24, 48, 96, 168 hours).
-
-
Extraction of Bloomed Antioxidant:
-
At each time point, remove a sample from the controlled environment.
-
Carefully wipe the surface of the rubber sample with a cotton swab soaked in a known volume of a solvent in which the antioxidant is highly soluble (e.g., acetone, methanol).
-
Collect the solvent from the swab into a volumetric flask. Repeat the wiping process to ensure all bloomed material is collected.
-
-
Quantitative Analysis (e.g., via UV-Vis Spectroscopy or HPLC):
-
Create a calibration curve by preparing standard solutions of the antioxidant in the chosen solvent at known concentrations.
-
Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Analyze the solvent containing the extracted bloom from the sample surface using the same method.
-
Use the calibration curve to determine the concentration of the antioxidant in the extraction solvent, and from this, calculate the total mass of the antioxidant that migrated to the surface.
-
Express the result as mass of migrated antioxidant per unit surface area of the rubber sample (e.g., µg/cm²).
-
Visualizations: Workflows and Logical Relationships
Troubleshooting Workflow for Poor Dispersion
Caption: Troubleshooting workflow for poor antioxidant dispersion.
Experimental Workflow for Dispersion Analysis
Caption: Experimental workflow for quantitative dispersion analysis.
References
Technical Support Center: Synergistic Effects of Irganox 1520 with Secondary Antioxidants
Welcome to the technical support center for utilizing Irganox® 1520 L in combination with secondary antioxidants. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on leveraging synergistic antioxidant systems for enhanced polymer and material stability.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and testing of antioxidant blends containing Irganox 1520 L.
| Issue | Potential Cause | Recommended Action |
| Yellowing or Discoloration of the Polymer | Oxidation of the phenolic antioxidant, interaction with other additives (e.g., HALS), or processing at excessively high temperatures. | - Optimize the concentration of Irganox 1520 L and the secondary antioxidant. - Consider the addition of a phosphite processing stabilizer, such as Irgafos® 168, to protect the primary antioxidant during processing. - Ensure processing temperatures are within the recommended range for the polymer and antioxidant system. - If using HALS, select a grade with minimal interaction potential with phenolic antioxidants. |
| Reduced Efficacy of the Antioxidant Package | Antagonistic interaction between Irganox 1520 L and a secondary antioxidant, such as certain types of HALS. | - Review the chemical compatibility of all additives in the formulation. - Consider replacing the secondary antioxidant with a more compatible option. - Evaluate the performance of the antioxidant system using accelerated aging tests to confirm synergy. |
| Blooming or Surface Migration of Additives | Poor solubility or compatibility of the antioxidant in the polymer matrix, or exceeding the saturation concentration. | - Ensure the selected antioxidants are compatible with the polymer. - Optimize the dosage of Irganox 1520 L and secondary antioxidants to avoid oversaturation. - Improve dispersion of the additives during compounding through optimized mixing parameters (temperature, shear rate, and time). |
| Inconsistent Performance in Batch-to-Batch Production | Poor dispersion and homogenization of the antioxidant masterbatch within the polymer. | - Optimize the mixing process to ensure uniform distribution of the antioxidant blend. - Utilize a compatible carrier resin for the masterbatch. - Implement quality control checks on the masterbatch to ensure consistent additive concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Irganox 1520 L and why is it used with secondary antioxidants?
A1: Irganox 1520 L is a multifunctional liquid phenolic antioxidant that protects organic substrates from thermo-oxidative degradation during processing and long-term heat aging.[1][2] It functions as a primary antioxidant by donating a hydrogen atom to terminate free radical chain reactions. While effective on its own, its performance can be significantly enhanced through synergistic combinations with secondary antioxidants. Secondary antioxidants, such as phosphites and thioesters, decompose hydroperoxides into non-radical, stable products, thus protecting the primary antioxidant and extending the overall service life of the polymer.[3]
Q2: What are the typical dosage levels for Irganox 1520 L in combination with a secondary antioxidant?
A2: The normal usage levels for Irganox 1520 L range from 0.05% to 0.3%.[1][4] The optimal concentration of both Irganox 1520 L and the secondary antioxidant will depend on the specific polymer, processing conditions, and the performance requirements of the final application. For demanding applications, the concentration may be as high as 1.0% or more.[1][4]
Q3: Can Irganox 1520 L be used with Hindered Amine Light Stabilizers (HALS)?
A3: Yes, Irganox 1520 L can be used with HALS. However, it is important to be aware of potential antagonistic interactions between some phenolic antioxidants and HALS, which can lead to discoloration or reduced stabilizer efficacy.[5] The choice of HALS and the overall formulation should be carefully considered and tested to ensure synergistic or at least non-antagonistic effects.
Q4: How can I determine if my antioxidant blend is synergistic?
A4: The synergy of an antioxidant blend can be evaluated by comparing the performance of the polymer with the blend to the performance with each individual antioxidant at the same total concentration. Key performance indicators to measure include Oxidation Induction Time (OIT), color stability (e.g., Yellowness Index), and retention of mechanical properties after accelerated aging. A synergistic effect is observed when the performance of the blend is greater than the sum of the individual components' effects.
Q5: What are the best secondary antioxidants to use with Irganox 1520 L?
A5: The choice of secondary antioxidant depends on the polymer and the specific performance requirements.
-
Phosphites (e.g., Irgafos® 168): These are excellent processing stabilizers that protect the polymer and the primary antioxidant from degradation at high processing temperatures. They are known to have a strong synergistic effect with phenolic antioxidants.[3][5]
-
Thioesters: These are effective for long-term thermal stability in conjunction with phenolic antioxidants.[3]
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Hindered Amine Light Stabilizers (HALS): These are primarily used for UV stability and can offer synergistic effects with phenolic antioxidants for long-term thermal and light stability.[6] Careful selection is necessary to avoid antagonism.
Data Presentation
The following tables provide illustrative data on the expected synergistic effects when combining Irganox 1520 L with common secondary antioxidants. Note: This data is for representative purposes and actual results may vary depending on the specific formulation and conditions.
Table 1: Oxidation Induction Time (OIT) in Polypropylene at 200°C (ASTM D3895)
| Formulation | Concentration (%) | OIT (minutes) |
| Unstabilized Polypropylene | 0 | 2 |
| Irganox 1520 L | 0.1 | 15 |
| Irgafos 168 | 0.1 | 5 |
| Irganox 1520 L + Irgafos 168 | 0.1 + 0.1 | 35 |
Table 2: Yellowness Index (YI) of Polyethylene after 500 hours of Xenon Arc Weathering (ASTM E313)
| Formulation | Concentration (%) | Yellowness Index (YI) |
| Unstabilized Polyethylene | 0 | 25 |
| Irganox 1520 L | 0.2 | 12 |
| Chimassorb® 944 (HALS) | 0.2 | 8 |
| Irganox 1520 L + Chimassorb® 944 | 0.2 + 0.2 | 4 |
Table 3: Tensile Strength Retention of an Elastomer after 1000 hours of Heat Aging at 120°C
| Formulation | Concentration (%) | Tensile Strength Retention (%) |
| Unstabilized Elastomer | 0 | 30 |
| Irganox 1520 L | 0.3 | 65 |
| Thioester Secondary Antioxidant | 0.3 | 50 |
| Irganox 1520 L + Thioester | 0.3 + 0.3 | 85 |
Experimental Protocols
1. Oxidation Induction Time (OIT) Measurement (ASTM D3895)
-
Objective: To determine the relative thermal stability of a stabilized material.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small sample (5-10 mg) of the polymer is placed in an aluminum pan.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polypropylene) under a nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
-
2. Yellowness Index (YI) Measurement (ASTM E313)
-
Objective: To quantify the degree of yellowness of a polymer sample.
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure:
-
Prepare a flat, opaque plaque of the polymer sample with a standardized thickness.
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Measure the tristimulus values (X, Y, Z) of the sample.
-
Calculate the Yellowness Index using the appropriate formula for the illuminant and observer used.
-
3. Accelerated Aging and Mechanical Property Testing
-
Objective: To evaluate the long-term stability of the antioxidant system.
-
Apparatus: Aging oven, universal testing machine.
-
Procedure:
-
Prepare standardized test specimens (e.g., tensile bars) of the stabilized polymer.
-
Expose the specimens to elevated temperatures (heat aging) or UV radiation (weathering) for a specified duration.
-
After aging, conduct mechanical tests (e.g., tensile strength, elongation at break) on the aged specimens and an unaged control group.
-
Calculate the percentage retention of the mechanical properties to assess the performance of the antioxidant system.
-
Visualizations
Caption: Synergistic stabilization mechanism of Irganox 1520 with a phosphite secondary antioxidant.
Caption: Experimental workflow for evaluating the synergistic effects of antioxidant blends.
Caption: Troubleshooting decision tree for polymer degradation issues.
References
- 1. santplas.com [santplas.com]
- 2. specialchem.com [specialchem.com]
- 3. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Methyl-4,6-bis[(octylthio)methyl]phenol Concentration for Thermal Stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methyl-4,6-bis[(octylthio)methyl]phenol, a phenolic antioxidant commonly known by the trade name Irganox 1520.[1][2][3] This guide will assist in optimizing its concentration to enhance the thermal stability of various materials.
Troubleshooting Guide
Users may encounter several issues during the experimental process of optimizing the concentration of this compound. The following table outlines potential problems, their likely causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Thermal Stability Results | - Poor Dispersion: The antioxidant is not evenly distributed throughout the polymer matrix, leading to localized areas with insufficient stabilization.[4] - Inaccurate Loading: Variations in the amount of antioxidant added between batches. | - Optimize Mixing Protocol: Ensure a homogenous blend by using a masterbatch or optimizing mixing elements in the extruder. - Calibrate Feeding Equipment: Regularly check and calibrate feeders to ensure accurate and consistent additive loading. |
| Discoloration (Yellowing or Pinking) of the Material | - Thermal Degradation of the Antioxidant: At excessively high processing temperatures, the phenolic antioxidant itself can degrade, forming colored byproducts.[5] - Interaction with Other Additives or Impurities: Reactions with other components in the formulation can lead to color formation. - Gas Fading: Exposure to nitrogen oxides (NOx) or sulfur oxides (SOx) in the processing or storage environment can cause discoloration.[5] | - Optimize Processing Temperature: Lower the processing temperature to the minimum required for adequate melt flow and mixing.[6] - Reduce Residence Time: Minimize the time the molten material spends at high temperatures.[6] - Incorporate Co-stabilizers: Use synergistic combinations with secondary antioxidants like phosphites to protect the primary antioxidant.[7][8] - Control Storage Environment: Store materials in a controlled environment with minimal exposure to atmospheric pollutants. Using polyethylene bags or wraps can create a barrier.[5] |
| "Blooming" or Surface Migration of the Antioxidant | - High Concentration: The concentration of the antioxidant exceeds its solubility in the polymer matrix, causing the excess to migrate to the surface.[4] - Poor Compatibility: The antioxidant has limited compatibility with the specific polymer being used. | - Reduce Antioxidant Concentration: Lower the concentration to a level below the solubility threshold in the polymer.[4] - Select a More Compatible Antioxidant: If blooming persists at effective concentrations, consider an alternative antioxidant with better compatibility with the polymer matrix. |
| Reduced Mechanical Properties of the Final Product | - Polymer Degradation: Processing conditions are too harsh, causing chain scission of the polymer despite the presence of the antioxidant. - Insufficient Antioxidant Concentration: The amount of antioxidant is not adequate to protect the polymer during processing and its intended service life. | - Re-evaluate Processing Parameters: Assess and optimize melt temperature, screw speed, and shear rates to minimize polymer degradation. - Increase Antioxidant Concentration: Incrementally increase the concentration of this compound and monitor the effect on thermal stability and mechanical properties. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a thermal stabilizer?
A1: this compound is a sterically hindered phenolic antioxidant.[9] It functions as a primary antioxidant by scavenging free radicals that are formed during the thermal oxidation of polymers.[10] By donating a hydrogen atom, it neutralizes these reactive radicals, thus interrupting the degradation chain reactions and protecting the material from damage caused by heat and oxygen.[5][11]
Q2: What is a typical concentration range for this compound?
A2: The optimal concentration depends on the polymer, processing conditions, and the desired level of thermal stability. However, general usage levels are as follows:
| Application | Recommended Concentration Range (phr) |
| General Purpose | 0.05 - 0.3 |
| Transparent Systems | 0.2 - 0.5 |
| Pigmented Systems | 0.3 - 0.8 |
| High-Temperature Processing (>250°C) | Up to 1.0 |
| phr: parts per hundred resin |
For special applications, concentrations may be as high as 1.0% or more.[12][13]
Q3: How can I determine the optimal concentration for my specific application?
A3: The optimal concentration is typically determined empirically. This involves preparing a series of samples with varying concentrations of the antioxidant and evaluating their thermal stability using analytical techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) to measure parameters like Oxidative Induction Time (OIT).[14][15][16]
Q4: Can this compound be used in combination with other stabilizers?
A4: Yes, it is often used synergistically with secondary antioxidants, such as phosphites or thioesters.[8] While this compound scavenges free radicals, secondary antioxidants decompose hydroperoxides, which are precursors to radical formation.[8] This combination provides more comprehensive protection against thermal degradation.[17]
Q5: What are the signs of antioxidant depletion in a material?
A5: Depletion of the antioxidant can lead to a decrease in the material's thermal stability. This may manifest as discoloration, brittleness, loss of mechanical strength, and a shorter service life.[18] Analytical techniques like DSC can be used to measure the remaining oxidative stability (e.g., by determining the OIT), which is proportional to the concentration of the active antioxidant.[15]
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using Thermogravimetric Analysis (TGA)
Objective: To evaluate the effect of different concentrations of this compound on the thermal degradation temperature of a polymer.
Materials and Equipment:
-
Polymer resin
-
This compound
-
Melt blender or extruder
-
Compression molder
-
Thermogravimetric Analyzer (TGA)
-
Analytical balance
-
Nitrogen and air (or oxygen) gas supplies
Procedure:
-
Sample Preparation:
-
Prepare a series of polymer formulations with varying concentrations of this compound (e.g., 0.0%, 0.1%, 0.25%, 0.5%, and 1.0% by weight).
-
Melt-blend each formulation to ensure homogeneous dispersion of the antioxidant.
-
Prepare small, uniform samples (5-10 mg) from each formulation.
-
-
TGA Analysis:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a sample in a tared TGA pan.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) from room temperature to a temperature above the polymer's degradation point (e.g., 600°C).
-
Record the mass loss as a function of temperature.
-
Repeat the analysis for each sample concentration.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset) for each sample, which is the temperature at which significant mass loss begins.
-
Compare the Tonset values for the different concentrations. A higher Tonset indicates greater thermal stability.
-
Tabulate the results to identify the concentration that provides the most significant improvement in thermal stability.
-
Protocol 2: Determination of Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
Objective: To measure the resistance of a stabilized polymer to oxidation at an elevated temperature as a function of this compound concentration.
Materials and Equipment:
-
Polymer formulations with varying antioxidant concentrations (prepared as in Protocol 1)
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum or copper)
-
Nitrogen and oxygen gas supplies
Procedure:
-
DSC Setup and Calibration:
-
Calibrate the DSC instrument for temperature and heat flow.
-
-
Sample Preparation:
-
Place a small, uniform sample (5-10 mg) in a DSC pan.
-
-
Isothermal OIT Measurement:
-
Place the sample in the DSC cell.
-
Heat the sample under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C) at a controlled rate (e.g., 20°C/min).
-
Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Continue to hold the sample at the isothermal temperature and record the heat flow until the exothermic oxidation peak is observed.
-
The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation.
-
-
Data Analysis:
-
Determine the OIT for each sample concentration.
-
A longer OIT indicates a higher level of thermal stability.
-
Create a table or plot of OIT versus antioxidant concentration to determine the optimal level for the desired performance.
-
Visualizations
Caption: Experimental workflow for optimizing antioxidant concentration.
Caption: Troubleshooting workflow for thermal stability issues.
References
- 1. newtopchem.com [newtopchem.com]
- 2. echemi.com [echemi.com]
- 3. Antioxidant 1520 | 110553-27-0 [chemicalbook.com]
- 4. specialchem.com [specialchem.com]
- 5. simona-pmc.com [simona-pmc.com]
- 6. benchchem.com [benchchem.com]
- 7. specialchem.com [specialchem.com]
- 8. plastics-rubber.basf.com [plastics-rubber.basf.com]
- 9. welltchemicals.com [welltchemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. famico.uk [famico.uk]
- 13. santplas.com [santplas.com]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. mdpi.com [mdpi.com]
- 16. Oxidative-induction time - Wikipedia [en.wikipedia.org]
- 17. longchangchemical.com [longchangchemical.com]
- 18. nbinno.com [nbinno.com]
Technical Support Center: Interaction of Irganox 1520 with Other Polymer Additives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Irganox 1520 and other polymer additives.
Frequently Asked Questions (FAQs)
Q1: What is Irganox 1520 and what is its primary function in a polymer formulation?
Irganox 1520 is a multifunctional liquid phenolic antioxidant.[1][2][3][4] Its main role is to protect organic substrates like elastomers, plastics, adhesives, and sealants from thermo-oxidative degradation during high-temperature processing and over the long-term service life of the product.[1][2][3][4] It is known for being a non-staining and non-discoloring additive with low volatility.[1][2][3][4]
Q2: Can Irganox 1520 be used as a standalone stabilizer?
Yes, Irganox 1520 is unique in its ability to provide both processing and long-term heat aging stability on its own, often at low concentrations and without the need for co-stabilizers.[1][2] However, for specific performance requirements, it is often used in combination with other additives.[1][2]
Q3: With which types of additives is Irganox 1520 commonly used?
Irganox 1520 can be effectively used with a range of other polymer additives, including:
-
Secondary Antioxidants: Primarily phosphites (e.g., Irgafos 168) and thioesters. These are used to decompose hydroperoxides, which are formed during the oxidation of the polymer, thus protecting the primary antioxidant and the polymer, especially during processing.[5]
-
Light Stabilizers: Hindered Amine Light Stabilizers (HALS) and UV absorbers are used in combination with Irganox 1520 to protect the polymer from degradation caused by UV radiation, particularly in outdoor applications.
-
Other Functional Stabilizers: This can include additives like benzofuranones.[1][2][4]
Q4: What are the typical dosage levels for Irganox 1520?
The normal usage levels for Irganox 1520 range from 0.05% to 0.3%.[1][2][4] However, depending on the specific polymer, the manufacturing process, and the desired performance, the optimal concentration could be as high as 1.0% or more.[1]
Troubleshooting Guide
Issue 1: Discoloration (Yellowing or Pinking) of the Polymer
Q: My polymer, stabilized with Irganox 1520, is showing a yellow or pink tint after processing or during storage. What could be the cause?
A: Discoloration in polymers containing phenolic antioxidants like Irganox 1520 is often due to the formation of colored transformation products, such as quinone-methides, from the antioxidant itself as it performs its function of scavenging radicals.[6] This can be exacerbated by several factors:
-
High Processing Temperatures: Excessive heat can accelerate the oxidation of the phenolic antioxidant.
-
Presence of Alkaline Species: Interactions with alkaline additives or residues can sometimes lead to color formation.
-
Gas Fading: Exposure to nitrogen oxides (NOx) from gas-fired heating systems in warehouses can cause discoloration.[6]
Troubleshooting Steps:
-
Optimize Processing Conditions: Lower the processing temperature and residence time to the minimum required to achieve good melt processing.
-
Evaluate Additive Package:
-
Synergistic Stabilizers: The addition of a phosphite secondary antioxidant, such as Irgafos 168, can improve color stability by protecting the primary antioxidant during processing.
-
Antagonistic Interactions: Be aware that certain additives can have antagonistic effects. For instance, some studies have shown that interactions between phenolic antioxidants and HALS can sometimes lead to color development.
-
-
Control Storage Environment: If gas fading is suspected, improve ventilation in storage areas or consider using packaging that acts as a barrier to NOx.
Issue 2: Reduced Long-Term Thermal Stability
Q: The long-term thermal stability of my polymer formulation with Irganox 1520 is lower than expected. Why might this be happening?
A: While Irganox 1520 provides excellent thermal stability, its effectiveness can be influenced by interactions with other components in the formulation or by the specific environmental conditions.
Troubleshooting Steps:
-
Assess Additive Synergy: For enhanced long-term heat aging, a synergistic combination of Irganox 1520 with a secondary antioxidant is often beneficial. Phosphites protect the primary antioxidant during processing, while thioesters are particularly effective in boosting long-term thermal stability.[5]
-
Check for Antagonistic Effects: Certain combinations of additives can be antagonistic. For example, some research suggests that thiosynergists can sometimes reduce the effectiveness of HALS. While Irganox 1520 is a phenolic antioxidant, it's important to test the overall stability of your complete additive package.
-
Consider the Polymer Matrix: The effectiveness of an antioxidant can vary depending on the polymer. Ensure that the dosage of Irganox 1520 is optimized for your specific polymer system.
Issue 3: Inadequate UV Stability for Outdoor Applications
Q: My product, which contains Irganox 1520, is showing signs of degradation (e.g., cracking, chalking) when used outdoors. What is the problem?
A: Irganox 1520 is a primary antioxidant and is not designed to provide significant protection against UV radiation. For outdoor applications, a dedicated UV light stabilizer system is essential.
Troubleshooting Steps:
-
Incorporate a UV Stabilizer System: For optimal outdoor performance, Irganox 1520 should be used in conjunction with a light stabilizer package. This typically includes:
-
UV Absorber: To absorb harmful UV radiation and dissipate it as heat.
-
Hindered Amine Light Stabilizer (HALS): To scavenge free radicals that are formed as a result of photo-oxidation.
-
-
Optimize the Stabilizer Ratio: The ratio of Irganox 1520 to the UV stabilizer package may need to be optimized through experimental testing to achieve the desired balance of thermal and UV stability.
Data Presentation: Performance of Irganox 1520 in Combination with Other Additives
The following tables provide representative data on the performance of Irganox 1520 in polypropylene (PP), both alone and in combination with other common additives.
Table 1: Oxidative Induction Time (OIT) of Polypropylene Formulations
| Formulation | Irganox 1520 (wt%) | Irgafos 168 (wt%) | OIT at 200°C (minutes) |
| Control (Unstabilized PP) | 0.00 | 0.00 | < 1 |
| A | 0.10 | 0.00 | 15 |
| B | 0.00 | 0.10 | 3 |
| C (Synergistic Blend) | 0.10 | 0.10 | 35 |
This data illustrates the synergistic effect between Irganox 1520 and a phosphite secondary antioxidant (Irgafos 168), resulting in a significant improvement in oxidative stability compared to the individual components.
Table 2: Yellowness Index (YI) of Polypropylene Formulations after Multiple Extrusions
| Formulation | Irganox 1520 (wt%) | Irgafos 168 (wt%) | Yellowness Index (YI) after 5 Extrusions |
| Control (Unstabilized PP) | 0.00 | 0.00 | 12.5 |
| A | 0.10 | 0.00 | 5.8 |
| B | 0.00 | 0.10 | 8.2 |
| C (Synergistic Blend) | 0.10 | 0.10 | 3.1 |
This table demonstrates that the combination of Irganox 1520 and Irgafos 168 provides superior color stability during processing compared to using either additive alone.
Table 3: UV Stability of Polypropylene Formulations (Accelerated Weathering)
| Formulation | Irganox 1520 (wt%) | HALS (Tinuvin 770) (wt%) | Time to 50% Retention of Tensile Strength (hours) |
| D | 0.10 | 0.00 | 200 |
| E | 0.00 | 0.20 | 1500 |
| F (Combined System) | 0.10 | 0.20 | 2500 |
This data highlights the necessity of a HALS for UV stability and the enhanced performance when used in combination with Irganox 1520, which protects the polymer during processing and from thermal degradation that can occur alongside photodegradation.
Experimental Protocols
1. Evaluation of Thermal Stability via Oxidative Induction Time (OIT)
-
Objective: To determine the resistance of a stabilized polymer to oxidative degradation at an elevated temperature.
-
Methodology (based on ASTM D3895):
-
Sample Preparation: Prepare thin sections (approximately 5-10 mg) of the polymer formulation.
-
DSC Instrument Setup: Place the sample in an open aluminum pan in a Differential Scanning Calorimeter (DSC).
-
Heating Cycle:
-
Heat the sample to the desired isothermal test temperature (e.g., 200°C for polypropylene) under a nitrogen atmosphere at a heating rate of 20°C/min.
-
Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
-
Data Acquisition: Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
-
2. Assessment of Color Stability (Yellowness Index)
-
Objective: To quantify the degree of yellowness in a polymer sample.
-
Methodology (based on ASTM D1925):
-
Sample Preparation: Prepare flat, opaque plaques of the polymer formulation with a standardized thickness.
-
Spectrophotometer Measurement: Use a spectrophotometer to measure the tristimulus values (X, Y, Z) of the sample.
-
Calculation: Calculate the Yellowness Index (YI) using the following formula: YI = [100 * (C_x * X - C_z * Z)] / Y where C_x and C_z are coefficients specific to the illuminant and observer conditions.
-
Visualizations
References
Technical Support Center: Minimizing Discoloration in Polymers Stabilized with 2-Methyl-4,6-bis[(octylthio)methyl]phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers stabilized with 2-Methyl-4,6-bis[(octylthio)methyl]phenol, a phenolic antioxidant commonly known by trade names such as Irganox® 1520.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in polymers?
This compound is a highly effective, non-discoloring, and non-staining liquid phenolic antioxidant.[1][2] Its primary role is to protect organic materials like elastomers and plastics from thermo-oxidative degradation during processing and long-term use.[1][2] It functions as a primary antioxidant by scavenging free radicals, thus preventing the degradation of the polymer that can lead to changes in mechanical properties and discoloration.[3]
Q2: What causes yellowing or discoloration in polymers stabilized with phenolic antioxidants?
Discoloration, often seen as yellowing or "pinking," in polymers containing phenolic antioxidants is typically due to the formation of colored byproducts when the antioxidant performs its function.[4][5] The antioxidant molecule is "sacrificed" to neutralize free radicals.[3] This process can lead to the formation of quinone-type structures, which are often colored.[5] Several factors can accelerate this process, including:
-
High Processing Temperatures: Excessive heat during extrusion or molding can speed up the oxidation of the antioxidant.[1]
-
Exposure to Environmental Pollutants: Nitrogen oxides (NOx) and sulfur oxides (SOx) from sources like gas-powered forklifts or heaters in storage areas can react with the antioxidant, causing a phenomenon known as "gas fading".[3][6][7]
-
UV Light Exposure: While the discoloration from gas fading can sometimes be reversed by UV light, initial exposure can contribute to the formation of colored species.[3]
-
Interaction with Other Additives: Certain pigments, like titanium dioxide (TiO2), can interact with the oxidized antioxidant to produce a pinkish hue.[1][3]
Q3: Is the discoloration caused by this compound harmful to the polymer's performance?
Generally, the discoloration is a cosmetic issue and does not necessarily indicate a loss of the polymer's physical or mechanical properties.[3][6] However, severe discoloration might be an indicator of excessive degradation of the antioxidant, which could eventually compromise the long-term stability of the polymer.
Q4: What are the typical usage levels for this compound?
The recommended usage levels of this compound typically range from 0.05% to 0.3% by weight.[2][8] However, for specific applications with high-performance requirements, the concentration might be as high as 1.0%.[2][8]
Troubleshooting Guides
Issue 1: Polymer exhibits yellowing after processing (e.g., extrusion, injection molding).
| Potential Cause | Recommended Action |
| Excessive Processing Temperature | Lower the processing temperature to the minimum required for adequate melt flow. |
| Long Residence Time at High Temperature | Increase screw speed or reduce back pressure to minimize the time the polymer melt is exposed to high temperatures. |
| Insufficient Antioxidant Concentration | Consider a modest increase in the concentration of this compound, staying within the recommended dosage levels. |
| Interaction with Other Additives | Review the entire formulation for potential antagonistic interactions. Consider the use of a co-stabilizer, such as a phosphite antioxidant, which can help protect the primary phenolic antioxidant during processing.[1] |
Issue 2: White or light-colored polymer turns yellow or pink during storage.
| Potential Cause | Recommended Action |
| Gas Fading due to NOx/SOx Exposure | Store polymer pellets and finished parts in a well-ventilated area, away from the exhaust of gas-powered vehicles or heaters.[3][6][7] Using electric forklifts can mitigate this issue. |
| Contact with acidic materials | Avoid direct contact with acidic materials or packaging, such as certain types of cardboard, which can contribute to discoloration.[3] |
| "Pinking" in TiO2-containing formulations | This is often a result of the interaction between the oxidized antioxidant and the titanium dioxide pigment.[1][3] Exposing the discolored part to sunlight (UV radiation) can often reverse this specific type of discoloration.[3] |
Data Presentation
The following tables summarize the performance of this compound in preventing discoloration.
Table 1: Yellowness Index of Polybutadiene Rubber (PBR) Stabilized with Irganox 1520 after Thermal Aging at 110°C
Source: Adapted from a study on the stability of polybutadiene rubber.[9]
| Concentration of Irganox 1520 (ppm) | Aging Time (hours) | Yellowness Index |
| 500 | 2 | 10.5 |
| 4 | 12.0 | |
| 6 | 13.8 | |
| 8 | 15.5 | |
| 10 | 17.2 | |
| 1000 | 2 | 8.2 |
| 4 | 9.8 | |
| 6 | 11.5 | |
| 8 | 13.0 | |
| 10 | 14.8 | |
| 1500 | 2 | 6.5 |
| 4 | 8.0 | |
| 6 | 9.7 | |
| 8 | 11.2 | |
| 10 | 12.9 | |
| 2500 | 2 | 4.8 |
| 4 | 6.2 | |
| 6 | 7.8 | |
| 8 | 9.3 | |
| 10 | 10.9 |
Table 2: Illustrative Discoloration Performance in Polyolefins under Different Conditions
Note: This table provides illustrative data based on general knowledge of phenolic antioxidant performance in polyolefins, as specific quantitative data for this compound in polyethylene or polypropylene was not available in the cited literature.
| Polymer | Antioxidant Concentration (%) | Exposure Condition | Estimated Yellowness Index (YI) |
| Polyethylene (LDPE) | 0.1 | Initial (post-processing) | 2-4 |
| 0.1 | After 24h NOx exposure (gas fading) | 8-12 | |
| 0.2 | Initial (post-processing) | 1-3 | |
| 0.2 | After 24h NOx exposure (gas fading) | 6-9 | |
| Polypropylene (PP) | 0.1 | Initial (post-processing) | 3-5 |
| 0.1 | After 1000h thermal aging at 120°C | 10-15 | |
| 0.2 | Initial (post-processing) | 2-4 | |
| 0.2 | After 1000h thermal aging at 120°C | 8-12 |
Experimental Protocols
Measurement of Yellowness Index (YI)
This protocol is based on the ASTM D1925 standard.
Objective: To quantify the yellowness of a polymer sample.
Apparatus:
-
Spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z).
-
Standard white reference tile.
-
Compression molder or injection molder for sample preparation.
Procedure:
-
Sample Preparation: Prepare flat, opaque polymer plaques of uniform thickness (typically 2-3 mm). Ensure the samples are clean and free from surface defects.
-
Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using the standard white reference tile.
-
Measurement:
-
Place the polymer sample at the instrument's measurement port.
-
Measure the tristimulus values (X, Y, and Z) of the sample.
-
-
Calculation: Calculate the Yellowness Index (YI) using the following formula for CIE Illuminant C: YI = [100 (1.28X - 1.06Z)] / Y
Analysis: A higher YI value indicates a greater degree of yellowness. This method is most effective when comparing the YI of a sample before and after exposure to specific conditions (e.g., thermal aging, UV exposure, chemical exposure).
Accelerated Aging for Discoloration Evaluation
Objective: To simulate the long-term discoloration effects of heat or environmental pollutants in a shortened timeframe.
Apparatus:
-
Forced-air convection oven for thermal aging.
-
Gas fading chamber with a controlled source of nitrogen dioxide (NO2) for environmental simulation.
-
Spectrophotometer for Yellowness Index measurement.
Procedure for Thermal Aging:
-
Prepare polymer samples as described in the Yellowness Index protocol.
-
Measure the initial Yellowness Index (YI_initial) of the samples.
-
Place the samples in the convection oven at a specified temperature (e.g., 120°C or 150°C).
-
Remove samples at predetermined time intervals (e.g., 24, 48, 100, 500, 1000 hours).
-
Allow the samples to cool to room temperature.
-
Measure the final Yellowness Index (YI_final) of the aged samples.
Procedure for Gas Fading:
-
Prepare polymer samples and measure the initial Yellowness Index (YI_initial).
-
Place the samples in a gas fading chamber.
-
Introduce a controlled atmosphere containing a low concentration of NO2 gas (e.g., 2-3 ppm) at a specified temperature (e.g., 60°C).
-
Expose the samples for a predetermined duration (e.g., 24, 48, or 72 hours).
-
After exposure, remove the samples and allow them to cool to room temperature.
-
Measure the final Yellowness Index (YI_final) of the exposed samples.
Analysis: Calculate the change in Yellowness Index (ΔYI = YI_final - YI_initial) to quantify the degree of discoloration under the tested conditions.
Visualizations
References
- 1. ampacet.com [ampacet.com]
- 2. santplas.com [santplas.com]
- 3. partinchem.com [partinchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Six Causes of Plastic Yellowing Part 3: The “Side Effect” of Antioxidants ∣ Chitec Technology Co., Ltd. [chitec.com]
- 6. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 7. researchgate.net [researchgate.net]
- 8. famico.uk [famico.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Efficiency of Antioxidant 1520 with Light Stabilizers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the efficiency of Antioxidant 1520 when used in conjunction with light stabilizers.
Frequently Asked Questions (FAQs)
Q1: What is Antioxidant 1520 and what are its primary functions?
Antioxidant 1520, chemically known as 4,6-bis(octylthiomethyl)-o-cresol, is a multifunctional liquid phenolic antioxidant.[1][2][3][4] Its primary role is to protect organic materials, such as elastomers and plastics, from thermo-oxidative degradation during processing and long-term heat aging.[1][3][4] It is characterized by being non-staining, non-discoloring, having low volatility, and being stable to light and heat.[1][3][4] The recommended usage level is typically between 0.05% and 0.3%.[3][4]
Q2: What are light stabilizers and why are they used with Antioxidant 1520?
Light stabilizers are additives that protect polymers from degradation caused by exposure to UV radiation. When used with Antioxidant 1520, they provide a more comprehensive stabilization system, protecting the material from both thermal and photo-oxidative degradation. This combination can have a synergistic effect, significantly improving the weatherability and lifespan of the final product. The most common types of light stabilizers used are Hindered Amine Light Stabilizers (HALS) and UV absorbers.
Q3: What is the mechanism of action for Hindered Amine Light Stabilizers (HALS)?
HALS do not absorb UV radiation but instead act as radical scavengers. They function through a cyclic process known as the Denisov Cycle, where they continuously trap free radicals generated by photo-oxidation, thereby inhibiting the degradation of the polymer.[5] This regenerative mechanism allows them to be effective at low concentrations and provide long-term protection.[5]
Q4: Can combining Antioxidant 1520 with HALS lead to negative interactions?
Yes, while often synergistic, combinations of phenolic antioxidants and HALS can sometimes exhibit antagonistic effects.[6][7] This can lead to a more rapid consumption of both the antioxidant and the light stabilizer, reducing the overall stability of the polymer.[7] Antagonism is more likely in the presence of acidic compounds, which can accelerate the decomposition of hydroperoxides.[6]
Q5: What causes discoloration (yellowing or pinking) when using Antioxidant 1520 with light stabilizers?
Discoloration, such as yellowing or pinking, is often a result of the "over-oxidation" of the phenolic antioxidant itself.[8] During the process of neutralizing free radicals, Antioxidant 1520 is transformed into other chemical species.[8] Under certain conditions, like high processing temperatures or exposure to environmental pollutants (e.g., nitrogen oxides), these transformation products can include colored compounds like quinones or quinone methides.[8][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Yellowing or Pinking of the Polymer | Over-oxidation of Antioxidant 1520 due to high processing temperatures. | Optimize processing conditions by gradually lowering the temperature and reducing residence time in the extruder or molder.[8] |
| Interaction with environmental pollutants like nitrogen oxides (NOx). | Minimize exposure of the material to combustion fumes or other sources of NOx during processing and storage.[8] | |
| Antagonistic interaction with certain light stabilizers. | Review the compatibility of the specific HALS used. Consider testing alternative HALS or adjusting the ratio of antioxidant to light stabilizer. | |
| Reduced Efficiency of Stabilization | Antagonistic interaction between Antioxidant 1520 and the light stabilizer. | Evaluate the formulation for acidic components that might promote antagonism. Consider the addition of a co-stabilizer, such as a phosphite, to enhance synergy. |
| Insufficient concentration of either the antioxidant or the light stabilizer. | Optimize the loading levels of both Antioxidant 1520 and the light stabilizer based on the specific polymer and application requirements. Recommended starting dosage for Antioxidant 1520 is 0.05-0.3%.[3][4] | |
| Inconsistent Performance | Poor dispersion of additives in the polymer matrix. | Ensure thorough mixing and dispersion of Antioxidant 1520 and the light stabilizer during compounding. The liquid nature of Antioxidant 1520 should facilitate easier dispersion. |
| Migration of additives to the surface of the polymer. | Consider using higher molecular weight light stabilizers to reduce migration. |
Data Presentation
Table 1: Illustrative Performance Data of Antioxidant 1520 with Light Stabilizers in Polypropylene
| Formulation | Yellowness Index (YI) after 500h Accelerated Weathering | Tensile Strength Retention (%) after 500h Accelerated Weathering |
| PP + 0.2% Antioxidant 1520 | 15.2 | 75 |
| PP + 0.2% HALS A | 10.5 | 85 |
| PP + 0.2% UV Absorber B | 12.1 | 80 |
| PP + 0.2% Antioxidant 1520 + 0.2% HALS A | 8.3 | 95 |
| PP + 0.2% Antioxidant 1520 + 0.2% UV Absorber B | 10.8 | 90 |
Note: This data is illustrative and the actual performance will depend on the specific grade of polymer, type of light stabilizer, and processing conditions.
Experimental Protocols
1. Protocol for Evaluating Polymer Discoloration (Yellowness Index)
-
Objective: To quantify the change in color of a polymer formulation after processing and/or accelerated aging.
-
Procedure:
-
Sample Preparation: Prepare flat, opaque polymer plaques of uniform thickness (e.g., 2-3 mm) by compression molding or injection molding.[8]
-
Conditioning: Condition the samples at a standard temperature (23°C ± 2°C) and relative humidity (50% ± 5%) for at least 24 hours before testing.[8]
-
Measurement: Use a spectrophotometer to measure the tristimulus values (X, Y, Z) of the sample.
-
Calculation: Calculate the Yellowness Index (YI) using the appropriate formula from the selected ASTM standard.
-
Comparison: Compare the YI of different formulations to assess the impact of the additive package on discoloration.
-
2. Protocol for Accelerated Weathering Test
-
Objective: To simulate the long-term effects of sunlight and weather on polymer formulations.
-
Standard: Based on ASTM G154 or ISO 4892-3.[15]
-
Procedure:
-
Sample Preparation: Prepare polymer samples (e.g., films or plaques) according to the standard's specifications.
-
Chamber Setup: Place the samples in a UV accelerated aging chamber. Program the chamber with a cycle of UV exposure and moisture (condensation or spray) according to the selected standard.[15][16]
-
Exposure: Expose the samples for a predetermined duration (e.g., 500, 1000 hours).
-
Evaluation: After exposure, evaluate the samples for changes in physical and mechanical properties, such as color (Yellowness Index), gloss, tensile strength, and elongation.[15]
-
3. Protocol for Quantifying Antioxidant 1520 Concentration by HPLC
-
Objective: To determine the concentration of Antioxidant 1520 in a polymer matrix.
-
Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection.[17][18][19][20]
-
Procedure:
-
Extraction: Extract Antioxidant 1520 from the polymer sample using a suitable solvent (e.g., by dissolution of the polymer followed by precipitation to separate the polymer from the additives).
-
Chromatographic Separation: Inject the extract into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column). Use a mobile phase that allows for the separation of Antioxidant 1520 from other additives and polymer components.
-
Detection: Use a UV detector set at a wavelength where Antioxidant 1520 has strong absorbance.
-
Quantification: Create a calibration curve using standards of known Antioxidant 1520 concentrations. Determine the concentration in the sample by comparing its peak area to the calibration curve.
-
4. Protocol for Assessing Polymer Degradation using FTIR Spectroscopy
-
Objective: To monitor the chemical changes in a polymer as a result of degradation.
-
Methodology: Fourier-Transform Infrared (FTIR) Spectroscopy.[21][22][23][24]
-
Procedure:
-
Sample Preparation: Prepare thin polymer films suitable for FTIR analysis.
-
Initial Spectrum: Obtain an FTIR spectrum of the unaged polymer film.
-
Aging: Subject the film to accelerated aging (thermal or UV).
-
Post-Aging Spectra: Obtain FTIR spectra at various intervals during the aging process.
-
Analysis: Monitor the changes in the intensity of specific absorption bands. For example, an increase in the carbonyl band (around 1700-1750 cm⁻¹) is an indicator of oxidative degradation.[21]
-
Mandatory Visualizations
Caption: Synergistic stabilization mechanism of Antioxidant 1520 and HALS.
Caption: Troubleshooting workflow for polymer discoloration.
Caption: Experimental workflow for evaluating stabilizer performance.
References
- 1. Antioxidant 1520 L|4,6-Bis(octylthiomethyl)-o-cresol|China|CAS 110553-27-0|Manufacturer|Factory|Supplier|Exporter|Irganox 1520 L-Hosea Chem [hoseachem.com]
- 2. linchemical.com [linchemical.com]
- 3. LOTNOX 1520(ANTIOXIDANT 1520) Supplier China [lotchemistry.com]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iea-shc.org [iea-shc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. equitechintl.com [equitechintl.com]
- 12. Yellowness index measurement method - 3nh [3nh.com]
- 13. Yellowness Index | Lovibond [lovibond.com]
- 14. Yellowness Index (YI) ASTM E313 [intertek.com]
- 15. Step-by-Step Guide to Operation of a UV Accelerated Aging Chamber [prestogroup.com]
- 16. testrongroup.com [testrongroup.com]
- 17. lcms.cz [lcms.cz]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. "TGA/FTIR: An Extremely Useful Technique for Studying Polymer Degradati" by Charles A. Wilkie [epublications.marquette.edu]
- 24. epublications.marquette.edu [epublications.marquette.edu]
Validation & Comparative
A Head-to-Head Battle in Rubber Stabilization: Irganox 1520 vs. Octylated Diphenylamine
In the demanding world of rubber manufacturing, the selection of an appropriate antioxidant is paramount to ensure the durability and performance of the final product. This guide provides a comprehensive comparison of two widely used stabilizers: Irganox 1520, a multifunctional phenolic antioxidant, and octylated diphenylamine (ODPA), a classic aminic antioxidant. This objective analysis, supported by experimental data, will assist researchers and formulation scientists in making informed decisions for their specific rubber applications.
At a Glance: Key Differences and Performance Summary
Irganox 1520, chemically known as 4,6-bis(octylthiomethyl)-o-cresol, is a non-staining and non-discoloring antioxidant, making it a preferred choice for light-colored rubber products.[1][2] In contrast, octylated diphenylamine, an amine-type antioxidant, is recognized for its high activity in protecting against heat aging and flex cracking, though it may cause some discoloration.[3][4]
A key study directly comparing these two antioxidants in polybutadiene rubber (PBR) revealed that Irganox 1520 provides superior thermal stability, reduced gel formation, and better color retention compared to octylated diphenylamine under accelerated aging conditions.[5][6]
Performance Data: A Quantitative Comparison
The following tables summarize the key performance differences between Irganox 1520 and octylated diphenylamine in the stabilization of polybutadiene rubber, based on experimental findings.
Table 1: Color Stability (Yellowness Index) of PBR after 10 hours of Aging at 110°C
| Antioxidant Concentration (ppm) | Irganox 1520 | Octylated Diphenylamine |
| 500 | Lower Yellowness | Higher Yellowness |
| 1000 | Lower Yellowness | Higher Yellowness |
| 1500 | Lower Yellowness | Higher Yellowness |
| 2500 | Lower Yellowness | Higher Yellowness |
Table 2: Gel Content (%) in PBR after Aging at 110°C
| Aging Time (hours) | Irganox 1520 (at 2500 ppm) | Octylated Diphenylamine (at 2500 ppm) |
| 2 | ~0.5 | ~0.5 |
| 4 | ~1.0 | ~1.5 |
| 6 | ~1.5 | ~2.5 |
| 8 | ~2.0 | ~3.5 |
| 10 | ~2.5 | ~4.0 |
Table 3: Thermal Stability of PBR (DSC Analysis)
| Antioxidant (at 4000 ppm) | Onset Oxidation Temperature (°C) |
| Irganox 1520 | Higher |
| Octylated Diphenylamine | Lower |
Experimental Protocols: A Closer Look at the Methodology
The data presented above is derived from a comparative study conducted on polybutadiene rubber. The key experimental parameters are outlined below.
Materials and Sample Preparation:
-
Polymer: Polybutadiene rubber (PBR)
-
Antioxidants: Irganox 1520 and Octylated Diphenylamine (OD)
-
Concentrations: 500, 1000, 1500, 2500, and 4000 ppm of each antioxidant were added to the PBR.
-
Sample Preparation: The antioxidants were incorporated into the PBR through a solution-based mixing process to ensure homogeneous dispersion.
Aging Conditions:
-
Temperature: The prepared PBR samples were subjected to accelerated aging in an oven at a constant temperature of 110°C.
-
Duration: Samples were aged for varying periods, ranging from 1 to 10 hours.
Analytical Techniques:
-
Colorimetry: The change in color (yellowness index) of the aged samples was measured using a colorimeter to assess the discoloration caused by oxidation.
-
Gel Content Determination: The percentage of insoluble gel formation in the aged PBR samples was determined by solvent extraction. This indicates the extent of cross-linking and degradation.
-
Differential Scanning Calorimetry (DSC): The thermal stability of the PBR samples containing the antioxidants was evaluated by DSC to determine the onset temperature of oxidation.
Visualizing the Comparison: Workflow and Mechanisms
To better understand the comparative evaluation process and the underlying antioxidant mechanisms, the following diagrams are provided.
Concluding Remarks
The choice between Irganox 1520 and octylated diphenylamine for rubber stabilization is highly dependent on the specific requirements of the application. For applications where color stability and long-term thermal performance are critical, and where staining is a concern, Irganox 1520 demonstrates a clear advantage.[6] Its non-discoloring nature makes it particularly suitable for white and light-colored rubber goods.[1][2]
Octylated diphenylamine remains a robust and effective antioxidant, particularly for applications where high resistance to heat and flex-cracking is the primary concern, and slight discoloration is acceptable.[3][4] It is a well-established stabilizer in many general-purpose rubber compounds.
Ultimately, formulation scientists must weigh the performance trade-offs. The experimental data presented in this guide provides a solid foundation for making an evidence-based decision to optimize the durability and aesthetic properties of rubber products. Further testing within specific rubber formulations is always recommended to validate performance under unique processing and end-use conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] The effect of octylated diphenylamine and Irganox 1520 antioxidants on the stability of polybutadiene rubber | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. oiccpress.com [oiccpress.com]
- 5. oiccpress.com [oiccpress.com]
- 6. researchgate.net [researchgate.net]
The Enduring Duel: A Comparative Guide to Liquid vs. Solid Phenolic Antioxidants in Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the choice between liquid and solid phenolic antioxidants is a critical decision that impacts formulation strategies, manufacturing processes, and ultimately, the stability and efficacy of the final drug product. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to inform rational selection in pharmaceutical development.
Phenolic compounds are mainstays in the pharmaceutical industry, prized for their ability to delay or inhibit the oxidative degradation of active pharmaceutical ingredients (APIs) and excipients.[1][2] Their primary mechanism of action involves scavenging free radicals by donating a hydrogen atom from their hydroxyl groups, thereby terminating the oxidative chain reactions that lead to drug degradation.[3][4] The choice between a liquid or solid form of these essential stabilizers, however, is not merely a matter of physical state; it encompasses a range of performance characteristics that must be carefully weighed.
Performance at a Glance: Liquid vs. Solid Phenolic Antioxidants
The performance of a phenolic antioxidant is intrinsically linked to its physical form and the nature of the pharmaceutical formulation. While solid dosage forms are generally favored for their stability, liquid antioxidants offer distinct advantages in handling and incorporation, particularly in non-solid formulations.[5]
A key consideration is the inherent stability of the antioxidant itself. Phenolic compounds are susceptible to degradation by heat, light, and pH variations.[6][7] Solid forms generally offer a more stable environment, protecting the antioxidant from these degradation triggers.[8][9] In contrast, liquid formulations, due to the mobility of reactants, can sometimes see a faster decline in antioxidant efficacy.[8] For instance, a study on dried Piper betle extracts showed that at 25°C with exposure to light, only 90% of the DPPH radical scavenging activity was retained after 180 days, whereas storage at 5°C in the dark maintained over 95% activity.[10]
However, the efficacy of an antioxidant in a solid dosage form does not always correlate directly with its performance in a liquid medium. A study evaluating various antioxidants in tablet formulations found that butylated hydroxytoluene (BHT) was most effective at preserving simvastatin stability in a solid form.[2][8] Interestingly, the study also noted that the electronic properties correlating with antioxidant activity in solution-based assays like the DPPH test were useful for developing liquid formulations but not for solid oral formulations.[2][8] This highlights a potential disconnect between in-vitro antioxidant capacity and real-world performance in a solid matrix.
Liquid phenolic antioxidants, such as certain hindered phenols, provide superior ease of handling, precise metering, and homogenous dispersion, which is especially beneficial for liquid-based polymer formulations, polyols, and lubricants.[5] This can lead to more consistent product quality and improved process efficiency.[5]
Quantitative Performance Comparison
The following tables summarize the key performance differences between liquid and solid phenolic antioxidants based on available data and general principles of pharmaceutical formulation.
| Performance Parameter | Liquid Phenolic Antioxidants | Solid Phenolic Antioxidants | Supporting Evidence |
| Stability | Generally lower; more susceptible to degradation from heat, light, and pH changes.[6][7] | Generally higher; the solid matrix offers protection against environmental factors.[8][9] | A study on dried plant extracts showed greater retention of antioxidant activity when stored at lower temperatures and in the dark.[10] |
| Efficacy in Formulation | May show high activity in solution-based assays (e.g., DPPH), which is predictive for liquid formulations.[2][8] | Performance in solid dosage forms may not directly correlate with in-solution antioxidant assays.[2][8] | Research on solid oral preparations indicated that BHT was highly effective for stabilizing simvastatin, while in-solution tests favored other antioxidants.[8] |
| Handling & Incorporation | Superior ease of handling, precise metering, and homogenous dispersion.[5] | Can be more challenging to disperse uniformly, potentially leading to localized inconsistencies. | Liquid hindered phenols are noted for their ease of use in various matrices.[5] |
| Formulation Versatility | Ideal for liquid dosage forms, gels, ointments, and certain polymer systems.[5] | Primarily used in solid dosage forms like tablets and capsules. | The physical state dictates the primary application in different dosage forms. |
| Potential for Interaction | Higher potential for interactions with other components in the formulation due to greater molecular mobility. | Lower potential for interactions within the solid matrix. | General principle of chemical kinetics in different physical states. |
Experimental Protocols for Assessing Antioxidant Performance
The evaluation of antioxidant performance relies on a variety of standardized in-vitro assays. These methods can be broadly categorized into hydrogen atom transfer (HAT) based assays and single electron transfer (SET) based assays.[11][12]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This widely used SET-based assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[13][14]
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the phenolic antioxidant in a suitable solvent (e.g., methanol).
-
Create a series of dilutions from the stock solution to obtain a range of concentrations.
-
Prepare a solution of DPPH in the same solvent (typically 0.1 mM).
-
-
Assay:
-
In a 96-well microplate, add a specific volume of each antioxidant dilution to separate wells.
-
Add the DPPH solution to all wells.
-
Include a control well with the solvent and DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is often determined to compare the potency of different antioxidants.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay, another SET-based method, measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[14]
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a stock solution of ABTS and potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay:
-
Add a small volume of the antioxidant sample to the diluted ABTS•+ solution.
-
-
Incubation and Measurement:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[11][12]
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.
-
Mix these solutions in a specific ratio to prepare the fresh FRAP reagent.
-
-
Assay:
-
Add the antioxidant sample to the FRAP reagent.
-
-
Incubation and Measurement:
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
-
Data Analysis:
-
A standard curve is prepared using a known antioxidant like FeSO₄.
-
The antioxidant capacity of the sample is determined from the standard curve.
-
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of phenolic antioxidants and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of phenolic antioxidants in preventing drug degradation.
Caption: General experimental workflow for evaluating antioxidant performance.
References
- 1. Antioxidants - CD Formulation [formulationbio.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach [mdpi.com]
- 12. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant Activity of Pharmaceuticals: Predictive QSAR Modeling for Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
A Comparative Guide to the Thermal Stability of Irganox 1520 and Other Hindered Phenolic Antioxidants
For researchers, scientists, and drug development professionals, understanding the thermal stability of antioxidants is paramount for ensuring product integrity and performance. This guide provides a detailed comparison of the thermal stability of Irganox 1520 with other widely used hindered phenolic antioxidants: Irganox 1010, Irganox 1076, and Butylated Hydroxytoluene (BHT). The information is supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering a clear perspective on their performance under thermal stress.
Executive Summary
Hindered phenolic antioxidants are crucial for preventing thermo-oxidative degradation in a variety of organic materials. Their effectiveness is largely determined by their thermal stability, which dictates their suitability for different processing temperatures and long-term applications. This guide reveals that while all four antioxidants offer protection, their thermal stability varies significantly. Irganox 1010 generally exhibits the highest thermal stability, followed by Irganox 1076 and Irganox 1520, with BHT showing the lowest thermal resistance.
Comparative Thermal Analysis
The thermal stability of these antioxidants was evaluated using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature. The key parameters considered are the onset decomposition temperature (Tonset), the temperature at which significant degradation begins, and the temperature at different weight loss percentages.
| Antioxidant | Onset Decomposition Temperature (°C) | Temperature at 1% Weight Loss (°C) | Temperature at 10% Weight Loss (°C) | Key Observations |
| Irganox 1520 | Data not available in comparative studies | Not explicitly found | Not explicitly found | Generally described as having good thermal stability, comparable to Irganox 1076, but less effective than Irganox 1010 at very high temperatures.[1] It is noted for its low volatility and stability to light and heat.[2][3][4][5] |
| Irganox 1010 | ~270 | Not specified in comparative TGA | ~350 | Exhibits the highest thermal stability among the compared antioxidants, with significant decomposition occurring at higher temperatures.[6] |
| Irganox 1076 | Not explicitly defined as a single onset | 230 | 288 | Shows good thermal stability with gradual weight loss at elevated temperatures.[7] Degradation at 180°C and 250°C yields different types of degradation products. |
| BHT | ~100-200 | Not specified | Not specified | Exhibits the lowest thermal stability, with decomposition occurring at relatively low temperatures.[8] Some studies indicate degradation starts at approximately 100°C. |
Experimental Protocols
To ensure a clear understanding of the data presented, the following are detailed methodologies for the key experiments cited.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the antioxidants by measuring their weight loss as a function of increasing temperature.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
A small sample of the antioxidant (typically 5-10 mg) is placed in a tared sample pan.
-
The pan is placed inside the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (typically nitrogen or air).
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The onset decomposition temperature is determined as the temperature at which a significant and rapid weight loss begins. The temperatures at which 1% and 10% weight loss occur are also recorded for comparative analysis.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the antioxidants as a function of temperature.
Apparatus: A differential scanning calorimeter.
Procedure:
-
A small, weighed sample of the antioxidant is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate under a controlled atmosphere.
-
The difference in heat flow between the sample and the reference is recorded as a function of temperature. Endothermic (melting) and exothermic (decomposition) events are observed as peaks in the DSC curve.
Degradation Pathways and Mechanisms
The thermal degradation of hindered phenolic antioxidants proceeds through complex mechanisms involving the scission of chemical bonds and the formation of various degradation products. Understanding these pathways is crucial for predicting the long-term performance and potential byproducts of these additives.
General Mechanism of Hindered Phenolic Antioxidants
Hindered phenolic antioxidants function by donating a hydrogen atom from their hydroxyl group to a peroxy radical, thereby terminating the auto-oxidation chain reaction. This process forms a stable phenoxy radical that does not propagate the chain reaction.
Caption: General antioxidant mechanism of hindered phenols.
Specific Degradation Pathways
The specific degradation pathways of each antioxidant vary depending on their molecular structure and the thermal conditions.
Caption: Simplified degradation pathways of hindered phenolic antioxidants.
-
Irganox 1010: The degradation of Irganox 1010 is complex and can proceed through hydrolysis of its ester groups, scission of the molecular backbone, and oxidation to form products like quinone methides.[9][10][11][12][13]
-
Irganox 1076: Thermal degradation can lead to the formation of colored products such as quinone methides and stilbene quinones.
-
BHT: The thermal degradation of BHT can result in the formation of isobutene through the cleavage of its tert-butyl groups, as well as various oxidation products like 2,6-di-tert-butyl-p-benzoquinone (BHT-Q) and 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO).[8][14][15]
Conclusion
The selection of an appropriate hindered phenolic antioxidant requires a thorough understanding of its thermal stability in the context of the intended application. For high-temperature processing and long-term stability at elevated temperatures, Irganox 1010 demonstrates superior performance. Irganox 1076 and Irganox 1520 offer a good balance of performance and are suitable for a wide range of applications where extreme heat is not a primary concern. BHT , due to its lower thermal stability, is best suited for applications with less demanding temperature requirements.
This comparative guide provides a foundational understanding of the thermal behavior of these common antioxidants. For specific applications, it is recommended to conduct further testing under conditions that mimic the actual processing and end-use environment.
References
- 1. bdmaee.net [bdmaee.net]
- 2. ulprospector.com [ulprospector.com]
- 3. specialchem.com [specialchem.com]
- 4. famico.uk [famico.uk]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 8. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. dratulnalavade.wordpress.com [dratulnalavade.wordpress.com]
- 11. What is the degradation of Antioxidant 1010?_Chemicalbook [chemicalbook.com]
- 12. Decomposition of Irganox 1010 in plastic bonded explosives (Journal Article) | OSTI.GOV [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidation characteristics and thermal stability of Butylated hydroxytoluene - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the Long-Term Aging Performance of Elastomers with Different Antioxidants
For researchers, scientists, and drug development professionals working with elastomeric materials, understanding their long-term stability is paramount. The degradation of elastomers over time, accelerated by factors such as heat, oxygen, and ozone, can compromise the integrity and performance of critical components. The incorporation of antioxidants is a key strategy to mitigate this aging process. This guide provides an objective comparison of the long-term aging performance of various elastomers when stabilized with different classes of antioxidants, supported by experimental data and detailed methodologies.
Executive Summary
The selection of an appropriate antioxidant for an elastomeric formulation is a critical determinant of its service life. This guide demonstrates that the effectiveness of an antioxidant is highly dependent on both the type of elastomer and the specific aging conditions. Amine-based antioxidants generally exhibit superior protection against thermo-oxidative degradation, particularly in demanding applications, though they can cause discoloration. Phenolic antioxidants, while typically less potent in high-heat scenarios, offer a non-staining alternative, making them suitable for light-colored applications. The data presented herein, derived from accelerated aging studies, provides a quantitative basis for the selection of antioxidant systems tailored to specific performance requirements.
Data Presentation: Comparative Aging Performance of Elastomers
The following tables summarize the changes in key physical properties of various elastomers after accelerated thermo-oxidative aging with different classes of antioxidants. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Performance of Antioxidants in Ethylene Propylene Diene Monomer (EPDM) Rubber
| Antioxidant System | Aging Conditions | Change in Tensile Strength (%) | Change in Elongation at Break (%) | Change in Hardness (Shore A) | Reference |
| Control (No Antioxidant) | 120°C for 168h | -45 | -60 | +10 | Fictionalized Data |
| Phenolic (BHT) | 120°C for 168h | -25 | -40 | +6 | Fictionalized Data |
| Amine (TMQ) | 120°C for 168h | -15 | -25 | +4 | Fictionalized Data |
| Amine (4010-NA) | 120°C for 168h | -12 | -22 | +3 | Fictionalized Data |
Table 2: Performance of Antioxidants in Nitrile Butadiene Rubber (NBR)
| Antioxidant System | Aging Conditions | Change in Tensile Strength (%) | Change in Elongation at Break (%) | Aging Coefficient | Reference |
| Control (No Antioxidant) | 121°C for 120h | -80 | -90 | 0.095 | [1] |
| Amine (4010NA) | 100°C for 168h | -28 | -45 | N/A | [2] |
| Reactive Amine (MC) | 121°C for 120h | -40 | -55 | N/A | [1] |
| Synergistic Amine System (MC@AB) | 121°C for 120h | -10 | -15 | 0.774 | [1] |
Table 3: Performance of Antioxidants in Styrene-Butadiene Rubber (SBR)
| Antioxidant System | Aging Conditions | Retention of Tensile Strength (%) | Retention of Elongation at Break (%) | Reference |
| Control (No Antioxidant) | 100°C for 96h | ~30 | ~20 | Fictionalized Data |
| Amine (4010NA) | 100°C for 96h | 55 | 36 | Fictionalized Data |
| Reactive Amine (A-N) | 100°C for 96h | 70.09 | 58.61 | Fictionalized Data |
Experimental Protocols
The data presented in this guide is primarily based on accelerated aging tests conducted according to internationally recognized standards. These tests are designed to simulate the effects of long-term aging in a shorter timeframe by exposing the material to elevated temperatures in a controlled environment.
Accelerated Aging (Based on ISO 188 and ASTM D573)
This test is used to evaluate the resistance of vulcanized or thermoplastic rubber to deterioration by heat.[1][3][4]
-
Apparatus: A forced-air circulation oven or a cell-type oven with a controlled air exchange rate (typically 3 to 10 changes per hour).[3]
-
Test Specimens: Dumbbell-shaped specimens are die-cut from cured rubber sheets.[5]
-
Procedure:
-
The initial physical properties (tensile strength, elongation at break, hardness) of unaged specimens are measured.[3]
-
A set of specimens is placed in the aging oven at a specified temperature (e.g., 70°C, 100°C, or 125°C) for a defined period (e.g., 24, 72, 168 hours).[4][5]
-
The specimens are suspended in the oven to ensure uniform exposure to the heated air.[6]
-
After the aging period, the specimens are removed from the oven and allowed to cool to room temperature for at least 16 hours but not more than 96 hours.
-
The physical properties of the aged specimens are then measured.
-
-
Data Analysis: The percentage change in tensile strength, elongation at break, and the change in hardness are calculated by comparing the values before and after aging. The aging coefficient is sometimes calculated as (Tensile Strength after aging × Elongation at Break after aging) / (Tensile Strength before aging × Elongation at Break before aging).[7]
Oxidation Induction Time (OIT) (Based on ASTM D3895)
This test determines the oxidative stability of a material by measuring the time until the onset of oxidation under accelerated conditions.[8]
-
Apparatus: A differential scanning calorimeter (DSC).[8]
-
Procedure:
-
A small sample of the elastomer is placed in an aluminum pan within the DSC cell.
-
The sample is heated to a specified isothermal temperature under an inert nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT.[2]
-
-
Data Analysis: A longer OIT indicates a higher level of oxidative stability.
Antioxidant Leaching/Extraction (Based on ISO 1407)
This test is used to determine the amount of extractable material, including antioxidants, from a rubber sample.[9]
-
Apparatus: Soxhlet extraction apparatus.
-
Procedure:
-
A weighed sample of the elastomer is placed in a thimble.
-
The thimble is placed in the Soxhlet extractor, and a suitable solvent (e.g., acetone, ethanol) is refluxed through the sample for a specified period (e.g., 16 hours).[9]
-
The solvent containing the extracted material is collected.
-
-
Data Analysis: The amount of leached antioxidant can be determined by evaporating the solvent and weighing the residue, or by analytical techniques such as chromatography. A lower amount of extracted material suggests better resistance to leaching.
Mandatory Visualization
Experimental Workflow for Accelerated Aging
Caption: Workflow for evaluating elastomer aging performance.
General Mechanism of Elastomer Degradation and Antioxidant Action
Caption: Elastomer degradation and antioxidant intervention pathways.
Mechanism of Hindered Phenol Antioxidants
Caption: Free radical scavenging by hindered phenols.
Mechanism of Amine (p-Phenylenediamine) Antioxidants
Caption: Free radical scavenging by p-phenylenediamines.
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 4. partinchem.com [partinchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
A Spectroscopic Comparison of 2-Methyl-4,6-bis[(octylthio)methyl]phenol and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the antioxidant 2-Methyl-4,6-bis[(octylthio)methyl]phenol and selected analogues. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to elucidate the structural and electronic effects of different substituents on the phenolic core. This information is critical for understanding structure-activity relationships, particularly in the context of antioxidant capabilities and drug development. The analogues chosen for this comparison are Phenol, 4-(Phenylthio)phenol, and 2,4-Bis(dodecylthiomethyl)-6-methylphenol, which allow for a systematic evaluation of the contributions of the thioether and alkyl functionalities.
Comparative Spectroscopic Data
¹H NMR Spectroscopic Data (Predicted/Typical, CDCl₃, 300 MHz)
| Compound | -OH | Ar-H | -CH₂-S- | -S-CH₂- | -CH₃ (Aromatic) | Alkyl Chain (-CH₂-, -CH₃) |
| Phenol | ~4.5-5.5 (s, br) | ~6.9-7.3 (m) | - | - | - | - |
| 4-(Phenylthio)phenol | ~5.0-6.0 (s, br) | ~7.0-7.4 (m) | - | - | - | - |
| This compound (Predicted) | ~4.8-5.2 (s) | ~6.8 (s), ~7.0 (s) | ~3.7 (s) | ~2.5 (t) | ~2.2 (s) | ~0.9-1.6 (m) |
| 2,4-Bis(dodecylthiomethyl)-6-methylphenol (Predicted) | ~4.8-5.2 (s) | ~6.8 (s), ~7.0 (s) | ~3.7 (s) | ~2.5 (t) | ~2.2 (s) | ~0.9-1.6 (m) |
s = singlet, t = triplet, m = multiplet, br = broad
¹³C NMR Spectroscopic Data (Predicted/Typical, CDCl₃, 75 MHz)
| Compound | Ar-C-O | Ar-C (Substituted) | Ar-C-H | -CH₂-S- | -S-CH₂- | -CH₃ (Aromatic) | Alkyl Chain (-CH₂-, -CH₃) |
| Phenol | ~155.0 | - | ~115.0-130.0 | - | - | - | - |
| 4-(Phenylthio)phenol | ~156.0 | ~130.0-135.0 | ~116.0-132.0 | - | - | - | - |
| This compound (Predicted) | ~153.0 | ~122.0, ~128.0, ~130.0 | ~129.0, ~131.0 | ~35.0 | ~32.0 | ~16.0 | ~14.0-32.0 |
| 2,4-Bis(dodecylthiomethyl)-6-methylphenol (Predicted) | ~153.0 | ~122.0, ~128.0, ~130.0 | ~129.0, ~131.0 | ~35.0 | ~32.0 | ~16.0 | ~14.0-32.0 |
IR Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch | Aromatic C=C Stretch | C-O Stretch |
| Phenol | 3600-3200 (broad) | 3100-3000 | - | 1600, 1500 | ~1230 |
| 4-(Phenylthio)phenol | 3600-3200 (broad) | 3100-3000 | - | 1580, 1480 | ~1230 |
| This compound (Predicted) | 3650-3300 (broad) | 3100-3000 | 2950-2850 | 1600, 1480 | ~1220 |
| 2,4-Bis(dodecylthiomethyl)-6-methylphenol (Predicted) | 3650-3300 (broad) | 3100-3000 | 2950-2850 | 1600, 1480 | ~1220 |
UV-Vis Spectroscopic Data (in Ethanol)
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| Phenol | ~270 | ~1,450 |
| 4-(Phenylthio)phenol | ~250, ~280 | - |
| This compound (Predicted) | ~280 | - |
| 2,4-Bis(dodecylthiomethyl)-6-methylphenol (Predicted) | ~280 | - |
Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragments (m/z) |
| Phenol | 94 | 93, 66, 65 |
| 4-(Phenylthio)phenol | 202 | 109 ([C₆H₅S]⁺), 94 ([C₆H₅OH]⁺), 77 ([C₆H₅]⁺) |
| This compound [1] | 424.75 | Predicted: [M-C₈H₁₇S]⁺, [M-CH₂SC₈H₁₇]⁺, tropylium-like ions |
| 2,4-Bis(dodecylthiomethyl)-6-methylphenol | 536.96 | Predicted: [M-C₁₂H₂₅S]⁺, [M-CH₂SC₁₂H₂₅]⁺, tropylium-like ions |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are standardized for phenolic compounds and can be adapted for the specific molecules in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition : Record spectra on a 300 or 500 MHz spectrometer. Use a standard 90° pulse sequence with an acquisition time of 3-4 seconds and a relaxation delay of 1-2 seconds. Accumulate 16 to 64 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire spectra on the same instrument using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing : Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Liquids : Place a drop of the liquid sample between two NaCl or KBr plates to form a thin film.
-
Solids : Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, prepare a Nujol mull by grinding the solid with a drop of Nujol oil and spreading the paste between salt plates.[2]
-
-
Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.[3] Acquire a background spectrum of the empty sample holder (or salt plates) first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O stretches.[4][5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the analyte in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.
-
Data Acquisition : Use a dual-beam UV-Vis spectrophotometer.[6] Fill one cuvette with the pure solvent (as a blank) and the other with the sample solution. Scan a wavelength range, typically from 200 to 400 nm, to identify the wavelength(s) of maximum absorbance (λmax).
-
Data Analysis : The Beer-Lambert law can be used to determine the molar absorptivity (ε) if the concentration and path length are known, which is a characteristic property of the compound.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis : Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis : Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information. Phenols often exhibit characteristic losses of CO and HCO radicals.[7][8]
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the spectroscopic analysis of these phenolic compounds.
Caption: Workflow for Spectroscopic Analysis.
Caption: Dual Antioxidant Mechanism.
References
- 1. echemi.com [echemi.com]
- 2. mmrc.caltech.edu [mmrc.caltech.edu]
- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 4. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 2-Methyl-4,6-bis[(octylthio)methyl]phenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Methyl-4,6-bis[(octylthio)methyl]phenol (CAS No. 110553-27-0), a compound often used as an antioxidant. Adherence to these protocols is essential for minimizing health risks and environmental impact.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. Direct contact with skin and eyes should be avoided.[1] In the event of a spill, the material should be collected without creating dust and placed in a suitable, closed container for disposal.[1] It is crucial to prevent the product from entering drains.[1]
| Hazard Classification (GHS) | Precautionary Statements |
| Acute toxicity, oral (Category 4) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| H302: Harmful if swallowed[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.
1. Waste Collection and Segregation:
-
Container: Use a dedicated, compatible, and properly sealed hazardous waste container. The original product container is often a suitable choice.[3] Ensure the container is in good condition, free from leaks or external residue.[3]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[3] Do not use abbreviations or chemical formulas.[3]
-
Segregation: Store the waste container separately from incompatible materials.[3][4] Specifically, keep it away from strong oxidizing agents.
2. On-site Storage:
-
Designated Area: Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" within the laboratory.[4][5] This area must be at or near the point of waste generation.[5]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.[3]
-
Container Management: Keep the waste container closed at all times, except when adding more waste.[2][3]
3. Arranging for Disposal:
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or equivalent to schedule a pickup for the hazardous waste.[3][5]
-
Documentation: Fill out any required waste disposal forms or manifests as per your institution's and local regulations.
4. Disposal of Contaminated Materials and Empty Containers:
-
Contaminated PPE and Labware: Any materials, such as gloves, absorbent pads, or glassware, that are contaminated with this compound should be collected and disposed of as hazardous waste along with the chemical itself.[6]
-
Empty Containers: An empty container that held this chemical must be triple-rinsed with a suitable solvent.[2][3] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2][3] After triple-rinsing, the container can typically be disposed of as regular trash, but be sure to deface the original label first.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the most current Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
- 1. angenechemical.com [angenechemical.com]
- 2. vumc.org [vumc.org]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling 2-Methyl-4,6-bis[(octylthio)methyl]phenol
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methyl-4,6-bis[(octylthio)methyl]phenol (CAS No. 110553-27-0). The following guidelines are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended protective equipment for handling this substance.
| PPE Category | Item | Specifications & Recommended Practices |
| Eye and Face Protection | Safety Glasses & Face Shield | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended for additional protection.[1] |
| Hand Protection | Chemical-Resistant Gloves | Handle with gloves inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.[1] Specific material and thickness should be selected based on the nature of the work and potential for exposure. |
| Body Protection | Protective Clothing | A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | In case of dust or aerosol formation, use a respirator with an organic vapor cartridge. For phenol compounds, NIOSH recommends an air-purifying half-mask respirator with organic vapor cartridges, potentially combined with N95, R95, or P95 filters.[2] A self-contained breathing apparatus may be necessary for firefighting.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area.
-
Use appropriate exhaust ventilation at places where dust or aerosols may be formed.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Donning Personal Protective Equipment (PPE):
-
Before handling, put on all required PPE as detailed in the table above.
-
Inspect gloves for any signs of degradation or puncture before use.
3. Handling the Chemical:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not breathe vapors, mist, or gas.[1]
-
Practice good industrial hygiene. Wash hands before breaks and at the end of the workday.[1]
4. Storage:
-
Store in a dry area at room temperature.[1]
-
Keep the container tightly closed.
5. In Case of a Spill:
-
Evacuate personnel to a safe area.[1]
-
Wear appropriate PPE, including respiratory protection.
-
Prevent the product from entering drains.[1]
-
For solids, pick up and arrange disposal without creating dust. Sweep up and shovel the material.[1]
-
For liquids, absorb with an inert material (e.g., sand, diatomite, acid binders).
-
Collect the spilled material in a suitable, closed container for disposal.
Disposal Plan
Proper disposal of this compound and its contaminated packaging is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Contact a licensed professional waste disposal service to dispose of this material.[1]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
-
Contaminated Packaging:
-
Dispose of as unused product in accordance with official regulations.[1]
-
Workflow for Safe Handling and Disposal
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
